4H-Benzo[a]quinolizin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61259-58-3 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[a]quinolizin-4-one |
InChI |
InChI=1S/C13H9NO/c15-13-7-3-6-12-11-5-2-1-4-10(11)8-9-14(12)13/h1-9H |
InChI Key |
GVSAARYACCSJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CC=CC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of 4H-Benzo[a]quinolizin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the characterization of 4H-Benzo[a]quinolizin-4-one and its derivatives. Due to the limited availability of specific experimental data for this compound in public databases, this document focuses on the foundational compound, 4H-Quinolizin-4-one, and provides generalized methodologies applicable to the broader class of quinolizinone compounds.
Spectroscopic Data Summary
Table 1: General Spectroscopic Data for Quinolizinone Derivatives
| Spectroscopic Technique | General Observations for Quinolizinone Core |
| ¹H NMR | Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). Protons on the pyridinone ring are influenced by the nitrogen atom and the carbonyl group, leading to distinct chemical shifts. |
| ¹³C NMR | The carbonyl carbon (C=O) shows a characteristic resonance in the downfield region (δ 160-180 ppm). Aromatic and heterocyclic carbons appear in the δ 100-150 ppm range. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) provides the molecular weight of the compound. Fragmentation patterns can offer insights into the structural components of the molecule. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is typically observed around 1650-1700 cm⁻¹. C-H stretching and bending vibrations of the aromatic and heterocyclic rings are also present. |
Experimental Protocols
The following sections outline generalized experimental protocols for acquiring spectroscopic data for quinolizinone derivatives. These are intended as a guide and may require optimization based on the specific compound and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
This experiment generally requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
For ESI, the compound is typically observed as a protonated molecule [M+H]⁺.
-
For EI, the molecular ion [M]⁺ and various fragment ions are observed.
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the carbonyl (C=O) stretch.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using various spectroscopic techniques.
References
4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4H-Benzo[a]quinolizin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This document details common synthetic methodologies, experimental protocols, characterization techniques, and quantitative data to aid researchers in the development of novel therapeutic agents based on this scaffold.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the Gould-Jacobs reaction, intramolecular cyclization reactions, and modern multi-component reactions, which allow for the efficient construction of this heterocyclic system.[4][5][6]
Gould-Jacobs Reaction
A foundational method for the synthesis of quinolone scaffolds is the Gould-Jacobs reaction.[4] This reaction typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[4][7] The high temperatures required for the cyclization step can be a limitation, sometimes leading to decomposition and side reactions.[4] Microwave-assisted modifications of this reaction have been shown to improve yields and dramatically reduce reaction times.[7][8]
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for constructing the quinolizinone ring system. These reactions often involve the formation of a key intermediate that, under the influence of heat or a catalyst (such as a Brønsted acid), undergoes ring closure to form the final product.[5][9] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.[5]
Multi-Component Reactions (MCRs)
Multi-component reactions have emerged as a highly efficient tool for the synthesis of complex heterocyclic scaffolds like quinazolinones from simple, readily available starting materials.[6][10] These one-pot reactions offer several advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of compounds for biological screening.[10] Palladium-catalyzed MCRs, for example, can construct the quinazolinone core in good to excellent yields from haloanilines, amines, orthoesters, and carbon monoxide.[10]
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and replication of results. Below are representative protocols for key synthetic transformations.
Protocol: Acid-Mediated Intramolecular Cyclization[5]
This protocol describes the final cyclization step to form a benzo[f]quinazoline-1,3(2H,4H)-dione, a related polycyclic uracil derivative, using a Brønsted acid.
-
Reaction Setup: Dissolve the starting material (e.g., 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracil, 0.145 mmol) and p-toluenesulfonic acid monohydrate (20 equivalents) in dry toluene (2 mL) in a reaction vessel equipped with a magnetic stirrer.
-
Reaction Conditions: Stir the mixture under an inert argon atmosphere at 100 °C for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dilute the mixture with water (40 mL).
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate solvent system.
Protocol: One-Pot Multi-Component Synthesis of Benzothiazin-4-ones[11]
This protocol details a one-pot synthesis for 2,3-dihydro-4H-benzo[e][4][5]thiazin-4-ones, demonstrating a related MCR approach.
-
Reaction Setup: In a round-bottom flask, combine thiosalicylic acid, an appropriate amine (e.g., 4-(2-aminoethyl)morpholine), and an aldehyde (aliphatic or aromatic) in toluene.
-
Reaction Conditions: Reflux the mixture for 5 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture and process it through standard aqueous work-up and extraction procedures. The resulting crude product is then purified, typically by column chromatography, to afford the desired heterocycle.
Characterization of Derivatives
The unambiguous structural determination and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[11][12] Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity.[11][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as the characteristic carbonyl (C=O) stretch of the quinolizinone core.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, confirming connectivity and stereochemistry.[14][15][16]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, providing further evidence of its empirical formula and purity.[8]
Caption: A typical workflow for the purification and characterization of synthesized derivatives.
Data Presentation
Quantitative data from synthesis and characterization are crucial for comparison and evaluation. The following tables summarize typical data for related heterocyclic compounds.
Table 1: Synthesis Yields for Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives[5]
| Compound ID | R¹ Group | R² Group | Yield (%) |
| 5a | Phenyl | Phenyl | 99 |
| 5d | 4-MeO-Ph | 4-MeO-Ph | 92 |
| 5f | 4-CF₃-Ph | 4-CF₃-Ph | 71 |
| 5g | Phenyl | Phenyl | 99 |
| 5h | 4-F-Ph | 4-F-Ph | 85 |
| 5i | Benzothiophen-3-yl | 4-Me-Ph | 80 |
Table 2: Spectroscopic Data for a Representative 2-phenyl-4H-benzo[d][4][5]oxazin-4-one[12]
| Technique | Data |
| Melting Point | 121–122 °C |
| IR (cm⁻¹) | 1762, 1615 |
| ¹H NMR (CDCl₃, δ ppm) | 8.34-8.30 (m, 2H), 8.25 (dd, 1H), 7.84 (ddd, 1H), 7.70 (d, 1H), 7.62-7.48 (m, 4H) |
| ¹³C NMR (CDCl₃, δ ppm) | 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.32, 128.26, 127.2, 117.0 |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₄H₉NO₂: 224.0712, found: 224.0709 |
Biological Activity and Potential Applications
Derivatives of the 4H-quinolizin-4-one scaffold have demonstrated significant potential as therapeutic agents. They are particularly noted for their antibacterial activity, including efficacy against resistant strains like methicillin-resistant S. aureus (MRSA).[2] The antibacterial 4H-4-oxoquinolizines were developed to overcome bacterial resistance to fluoroquinolones and show potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]
Beyond antibacterial applications, related quinazolinone structures exhibit a wide array of biological effects, including anti-inflammatory, analgesic, anticonvulsant, antifungal, and antitumor activities.[6][17][18] The versatility of this scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a privileged structure in drug discovery.[2][17]
Caption: Logical relationships between derivatives, their targets, and resulting bio-activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. documentsdelivered.com [documentsdelivered.com]
- 13. Mass spectrometry-based metabolomics approach and in vitro assays revealed promising role of 2,3-dihydroquinazolin-4(1H)-one derivatives against colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 16. 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
The Emerging Therapeutic Potential of Benzo[a]quinolizin-4-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and the ability to overcome drug resistance is a central theme in modern medicinal chemistry. Within this landscape, the benzo[a]quinolizin-4-one scaffold has emerged as a promising heterocyclic framework. This technical guide provides an in-depth analysis of the reported biological activity of novel derivatives of this class, focusing on their potential to circumvent multidrug resistance in cancer cells. The information presented herein is a synthesis of peer-reviewed research, offering a valuable resource for researchers engaged in the discovery and development of new anticancer agents.
Reversal of Multidrug Resistance in Non-Small Cell Lung Carcinoma
A pivotal study has illuminated the potential of benzo[a]quinolizin-4-one derivatives as potent modulators of multidrug resistance (MDR) in human non-small cell lung cancer cells.[1][2][3][4] MDR is a significant impediment to the success of chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.
Quantitative Analysis of MDR Reversal
In a key study, the ability of several novel benzo[a]quinolizin-4-one derivatives to resensitize an etoposide-resistant lung cancer cell line (A549RT-eto) to the chemotherapeutic agent etoposide was evaluated. The IC50 value of etoposide in the resistant cell line was significantly reduced in the presence of non-toxic concentrations of these derivatives. The parental cell line (A549) exhibited an IC50 for etoposide of 6.2 µM, whereas the resistant A549RT-eto cell line had an IC50 of 176 µM, indicating a 28-fold increase in resistance.[1][2][4] The introduction of specific benzo[a]quinolizin-4-one derivatives at a concentration of 10 µM markedly lowered the etoposide IC50 in the resistant cells, as detailed in the table below.
| Derivative | Etoposide IC50 (µM) in A549RT-eto cells | Fold-Reversal of Resistance |
| Control (Etoposide alone) | 176 | 1.0 |
| Compound 8 | 22.4 | 7.9 |
| Compound 9 | 24.7 | 7.1 |
| Compound 10 | 24.1 | 7.3 |
Table 1: Effect of Benzo[a]quinolizin-4-one Derivatives on Etoposide Cytotoxicity in Multidrug-Resistant A549RT-eto Lung Cancer Cells.[1][2][4]
Mechanism of Action: Inhibition of P-glycoprotein Efflux Pump
The underlying mechanism for the observed reversal of multidrug resistance appears to be the inhibition of the P-glycoprotein efflux pump.[1][3] Further investigation revealed that the benzo[a]quinolizin-4-one derivatives increased the intracellular accumulation of rhodamine 123, a known P-gp substrate, in the resistant A549RT-eto cells. This effect was achieved without altering the expression levels of the MDR1 gene or the P-glycoprotein itself at both the transcriptional and translational levels.[1][2][4] This suggests that these compounds may act as competitive or non-competitive inhibitors of P-gp, thereby blocking the efflux of chemotherapeutic agents.
Figure 1: Proposed mechanism of action of benzo[a]quinolizin-4-one derivatives in overcoming P-glycoprotein-mediated multidrug resistance.
Experimental Protocols
For the benefit of researchers aiming to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Development of Resistant Cell Line
-
Cell Lines: The human non-small cell lung carcinoma cell line A549 and its etoposide-resistant counterpart, A549RT-eto, were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Resistance: The A549RT-eto cell line was established by continuous exposure of the parental A549 cells to increasing concentrations of etoposide, with the final concentration being 1.5 µM.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of etoposide in the presence and absence of the benzo[a]quinolizin-4-one derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][4]
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
P-glycoprotein Efflux Assay (Calcein-AM Assay)
The functional activity of the P-gp efflux pump was assessed using the calcein-AM assay. Calcein-AM is a non-fluorescent substrate of P-gp that is converted to fluorescent calcein by intracellular esterases.
-
Procedure: Cells were incubated with the benzo[a]quinolizin-4-one derivatives for 30 minutes, followed by the addition of calcein-AM.
-
Analysis: The accumulation of fluorescent calcein was measured by flow cytometry. Increased fluorescence in the presence of the test compounds indicates inhibition of P-gp-mediated efflux.
Gene and Protein Expression Analysis
-
Real-Time PCR: The expression of the MDR1 gene was quantified by real-time polymerase chain reaction to assess any transcriptional changes induced by the benzo[a]quinolizin-4-one derivatives.
-
Western Blotting: The protein levels of P-glycoprotein were determined by Western blot analysis to evaluate any changes at the translational level.
Conclusion and Future Directions
The currently available data strongly suggest that novel benzo[a]quinolizin-4-one derivatives are promising agents for overcoming multidrug resistance in cancer. Their ability to inhibit the P-glycoprotein efflux pump at non-toxic concentrations highlights their potential as adjuvants in chemotherapy.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features of the benzo[a]quinolizin-4-one scaffold that are crucial for P-gp inhibition.
-
Broad-Spectrum Activity: Evaluating the efficacy of these derivatives against other ABC transporters and in different cancer cell lines.
-
In Vivo Studies: To assess the pharmacokinetic properties, safety, and efficacy of the most promising derivatives in preclinical animal models.
The continued exploration of this chemical class holds significant promise for the development of next-generation cancer therapeutics that can effectively combat drug resistance.
References
- 1. Overcoming multidrug resistance in human lung cancer with novel benzo[a]quinolizin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of 4H-Benzo[a]quinolizin-4-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-Benzo[a]quinolizin-4-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the primary mechanisms of action identified for this class of compounds, focusing on their roles as inhibitors of P-glycoprotein (P-gp) to overcome multidrug resistance (MDR) in cancer and as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation and survival. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Mechanisms of Action
Research into the biological effects of this compound and its derivatives has revealed two principal mechanisms through which these compounds exert their therapeutic potential: the reversal of multidrug resistance via P-glycoprotein inhibition and the modulation of cancer cell signaling through EGFR inhibition.
Reversal of Multidrug Resistance via P-glycoprotein (P-gp) Inhibition
Multidrug resistance (MDR) is a major impediment to the success of chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.
Certain this compound derivatives have been shown to reverse P-gp-mediated MDR. The primary mechanism for this action is the direct or indirect inhibition of the P-gp efflux pump. This leads to an increased accumulation of anticancer drugs within resistant cancer cells, thereby restoring their sensitivity to treatment. Notably, studies on some benzo[a]quinolizin-4-ones have demonstrated that they can achieve this effect without altering the expression levels of the MDR1 gene, which encodes for P-gp. This suggests a functional inhibition of the transporter protein itself.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many types of cancer, making it a prime target for anticancer therapies.
The quinazolinone core, a structure closely related to this compound, is a well-established pharmacophore for EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The key downstream cascades affected include the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT pathway, which is a major regulator of cell survival and apoptosis. By blocking these pathways, EGFR inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells.
Quantitative Data
While specific quantitative data for the this compound scaffold is limited in the public domain, the following tables summarize the inhibitory activities of closely related quinazolinone and benzo[g]quinazoline derivatives against EGFR and the MDR reversal potency of compounds acting on P-gp. This data provides a benchmark for the potential efficacy of this compound derivatives.
Table 1: EGFR Inhibitory Activity of Representative Quinazolinone and Benzo[g]quinazoline Derivatives
| Compound Class | Derivative | Target | IC₅₀ (µM) | Reference |
| Benzo[g]quinazoline | Compound 8 | EGFR | 0.009 | [1] |
| Benzo[g]quinazoline | Compound 6 | EGFR | 0.012 | [1] |
| Quinazolinone | Compound 6d | EGFR | 0.069 | [1] |
| Quinazolinone | Erlotinib (Reference) | EGFR | 0.045 | [1] |
| Quinazolinone | Compound 7i | EGFR | 0.01732 | [2] |
| Quinazolinone | Gefitinib (Reference) | EGFR | 0.02542 | [2] |
Table 2: P-glycoprotein (P-gp) Modulation and Reversal of Multidrug Resistance
| Compound Class | Assay | Endpoint | Value | Cell Line | Reference |
| Tetrahydroisoquinoline derivative | Rhodamine-123 Efflux | Fluorescence Activity Ratio (FAR) | 79.48 (at 20 µM) | T-lymphoma | [3] |
| Tetrahydroisoquinoline derivative | Vincristine IC₅₀ Reduction | Reversal Fold (RF) | 59.34 | KB ChR 8-5 | [3] |
| Benzo[a]quinolizin-4-one | Etoposide IC₅₀ Reduction | - | Reduced from 176 µM to 22.4-24.7 µM | A549RT-eto | [4] |
Experimental Protocols
The following sections detail generalized protocols for assessing the P-gp and EGFR inhibitory activities of this compound compounds.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., A549RT-eto, KB-V1) and its parental sensitive cell line.
-
Rhodamine 123 (Rh123)
-
Test this compound compounds
-
Verapamil (positive control P-gp inhibitor)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the P-gp-overexpressing and parental cell lines in appropriate medium supplemented with FBS.
-
Cell Seeding: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test this compound compound or Verapamil for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for 60-90 minutes at 37°C.
-
Efflux Period: Remove the Rh123-containing medium, wash the cells with ice-cold PBS, and add fresh medium containing the test compound or control. Incubate for a defined efflux period (e.g., 60 minutes).
-
Cell Harvesting: Wash the cells with ice-cold PBS and detach them using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control is indicative of P-gp inhibition. The Fluorescence Activity Ratio (FAR) can be calculated to quantify the inhibitory effect.
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of EGFR kinase by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test this compound compounds
-
Erlotinib (positive control EGFR inhibitor)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the test this compound compound at various concentrations, and the EGFR enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC₅₀ value.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Analysis of 4H-Benzo[a]quinolizin-4-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analysis of 4H-Benzo[a]quinolizin-4-one analogs, a class of heterocyclic compounds with significant potential in drug development, particularly in overcoming multidrug resistance in cancer. This document outlines the core methodologies for their synthesis, characterization, and biological evaluation, with a focus on their interaction with P-glycoprotein and downstream signaling pathways.
Synthesis of this compound Analogs
The synthesis of the this compound core is typically achieved through a two-step process involving the Bischler-Napieralski reaction followed by a cyclization step, often referred to as the Pemberton method.
Step 1: Bischler-Napieralski Reaction for Dihydroisoquinoline Intermediate
The initial step involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate. This reaction is generally carried out using a condensing agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. A modified procedure using triflic anhydride (Tf₂O) has also been reported to proceed under milder conditions.[1][2][3][4]
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
-
Reactant Preparation: Dissolve the desired β-phenylethylamide in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or 1,2-dichloroethane).
-
Addition of Condensing Agent: Add the condensing agent (e.g., POCl₃ or P₂O₅) portion-wise to the reaction mixture at 0 °C with stirring. For the Tf₂O-promoted method, the reaction is typically carried out in the presence of a nitrile.[1][3]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate and condensing agent used.[2][4]
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with ice water. Basify the aqueous layer with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Pemberton-type Cyclization to form the this compound Core
While specific, detailed protocols for the Pemberton cyclization for this exact scaffold are not abundant in the readily available literature, the general approach involves the reaction of the 3,4-dihydroisoquinoline intermediate with a suitable reagent to form the final fused ring system.
Structural Characterization
The structural elucidation of the synthesized this compound analogs is performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compounds.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans, pulse angle, and relaxation delay to ensure accurate integration and resolution.[5] For quantitative ¹H-NMR (q¹H-NMR), a known internal standard is added to accurately determine the concentration of the analyte.
-
Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. The coupling constants (J) in Hertz (Hz) provide information about the connectivity of adjacent protons. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized analogs and to gain insights into their fragmentation patterns.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). For analysis of biological samples, a protein precipitation or solid-phase extraction step may be necessary.
-
Chromatographic Separation: Perform liquid chromatographic separation on a C18 or similar reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to improve ionization, is typically used.[7][8][9][10][11]
-
Mass Spectrometric Detection: Couple the LC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in positive ion mode. For quantitative analysis, use the multiple reaction monitoring (MRM) mode, selecting precursor and product ion transitions for each analyte and an internal standard.[7]
Biological Evaluation: Overcoming Multidrug Resistance
A key biological activity of this compound analogs is their ability to overcome multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp).
In Vitro P-glycoprotein Inhibition Assay
Several in vitro assays can be employed to determine the P-gp inhibitory activity of the synthesized compounds. Cell-based assays using cell lines that overexpress P-gp, such as Caco-2, MDCK-MDR1, or LLC-PK1-MDR1, are commonly used.[1][2][3]
Experimental Protocol: P-gp Inhibition Assay using a Fluorescent Substrate
-
Cell Culture: Culture P-gp overexpressing cells in a suitable medium until they form a confluent monolayer in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a specified period.
-
Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM) to the wells and incubate.[4]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader. Inhibition of P-gp will result in increased intracellular accumulation of the fluorescent substrate.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the fluorescence intensity against the compound concentration.
| Compound ID | Cell Line | IC₅₀ (µM) for Cytotoxicity | Reference |
| Analog X | A549RT-eto | 22.4 | [10] |
| Analog Y | A549RT-eto | 24.7 | [10] |
| Etoposide | A549RT-eto | 176 | [10] |
Signaling Pathway Analysis
The inhibition of P-glycoprotein by this compound analogs can have downstream effects on various signaling pathways involved in cancer cell survival and proliferation, such as the MAPK, AKT, NF-κB, and AP-1 pathways.
Experimental Workflow: Signaling Pathway Analysis
Caption: Western Blot workflow for analyzing signaling pathway modulation.
P-glycoprotein Inhibition and Downstream Signaling
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. lcms.cz [lcms.cz]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4H-Quinolizin-4-Ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4H-quinolizin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding these properties is critical for the rational design and development of novel therapeutic agents and functional materials. This document outlines key quantitative data, details common experimental protocols for their determination, and visualizes important related workflows and biological pathways.
Introduction to 4H-Quinolizin-4-Ones
4H-quinolizin-4-ones are a unique class of fused heterocyclic compounds characterized by a bridgehead nitrogen atom. This structural motif imparts distinct physicochemical attributes, including a polar zwitterionic character.[1][2] The scaffold is considered a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Structural modifications are often employed to optimize these properties, enhancing solubility, permeability, and target engagement.[5]
Core Physicochemical Properties
However, the data for the core scaffold provides a crucial baseline for drug development professionals.
Data Presentation: Unsubstituted 4H-Quinolizin-4-one
The following table summarizes the key computed physicochemical properties for the parent 4H-quinolizin-4-one.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [8] |
| Molecular Weight | 145.16 g/mol | [8] |
| XLogP3 (Lipophilicity) | 1.3 | [8] |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Rotatable Bond Count | 0 | [8] |
| Complexity | 308 | [8] |
| Formal Charge | 0 | [8] |
| Monoisotopic Mass | 145.052763847 Da | [8] |
Biological Activity and Mechanism of Action
4H-quinolizin-4-one derivatives are recognized as bioisosteres of quinolone-type antibiotics and have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][9]
Antibacterial Signaling Pathway
The primary mechanism of action for quinolone-class antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[10][11] By trapping these enzymes on the DNA, the compounds trigger a cascade of events, including the cessation of DNA synthesis and the release of lethal double-strand DNA breaks, ultimately leading to bacterial cell death.[11][12]
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. Standardized protocols ensure data reproducibility and reliability.
Determination of Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an immiscible organic (typically n-octanol) and aqueous phase. It is a critical predictor of membrane permeability and oral absorption.
Methodology: Shake-Flask Method
The shake-flask method is the gold standard for logP determination.
-
Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol to ensure thermodynamic equilibrium.
-
Dissolution: Dissolve a precisely weighed amount of the 4H-quinolizin-4-one derivative in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to create a biphasic system. The flask is then agitated (e.g., shaken in a mechanical shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach partitioning equilibrium.
-
Phase Separation: Allow the mixture to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process and remove any micro-emulsions.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a crucial property that affects drug dissolution and bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Suspension Preparation: Add an excess amount of the solid 4H-quinolizin-4-one compound to a known volume of the aqueous medium (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) in a sealed vial. This creates a saturated solution in equilibrium with the solid.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The concentration in solution should be monitored over time to confirm a plateau has been reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
pH Measurement: Measure the pH of the final saturated solution to ensure it has not deviated from the initial buffer pH.
Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is vital as ionization state significantly impacts solubility, permeability, and receptor binding.
Methodology: UV-Metric Titration
This method is suitable for compounds with a UV chromophore, like 4H-quinolizin-4-ones, and requires only a small amount of sample.
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into each buffer solution in a 96-well UV-transparent plate.
-
UV-Vis Spectroscopy: Measure the complete UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer.
-
Data Analysis: The absorbance at several wavelengths will change as the pH crosses the pKa value, reflecting the shift between the ionized and neutral species which have different spectra. Plot the absorbance at a selected wavelength versus the pH. The pKa is determined by fitting this data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Relationship Between Properties and "Drug-Likeness"
The physicochemical properties of a molecule are not independent variables but are interconnected in defining its potential as a drug candidate. Lipophilicity, solubility, and ionization state must be balanced to achieve optimal ADME properties. For example, high lipophilicity can improve membrane permeability but often leads to poor aqueous solubility and increased metabolic clearance.
Conclusion
The 4H-quinolizin-4-one scaffold represents a promising platform for the development of new therapeutic agents. Its unique structural and electronic properties give rise to a diverse range of biological activities. A thorough understanding and systematic evaluation of the physicochemical properties—lipophilicity, solubility, and pKa—are paramount for translating a promising lead compound into a viable drug candidate. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers to characterize novel 4H-quinolizin-4-one derivatives and rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 8. Quinolizin-4-one | C9H7NO | CID 351093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. [Inhibition of gyrase by 4-quinolones: effect on the structure of DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Benzo[a]quinolizin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[a]quinolizin-4-ones represent a promising class of heterocyclic compounds with demonstrated biological activity, particularly in the context of cancer therapy. This technical guide provides an in-depth exploration of the potential therapeutic targets of these molecules. The primary established target is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), where benzo[a]quinolizin-4-ones act as inhibitors to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This guide summarizes the quantitative data supporting this mechanism and provides detailed experimental protocols for its investigation. Furthermore, based on the activity of structurally related quinolizinium and quinazolinone scaffolds, this document explores other potential therapeutic targets, including various protein kinases, topoisomerases, and DNA itself. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of benzo[a]quinolizin-4-ones, facilitating further investigation and the design of novel therapeutic strategies.
Introduction
The benzo[a]quinolizin-4-one scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The planar, rigid structure of this core makes it an attractive candidate for interacting with various biological macromolecules. While research has illuminated several potential applications, the most extensively studied therapeutic potential of benzo[a]quinolizin-4-one derivatives lies in their ability to combat multidrug resistance in cancer.
Primary Therapeutic Target: P-glycoprotein (P-gp) and Reversal of Multidrug Resistance
Multidrug resistance (MDR) is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the MDR1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.
Several studies have demonstrated that certain benzo[a]quinolizin-4-one derivatives can effectively reverse P-gp-mediated MDR.[1][2][3] These compounds appear to act as direct inhibitors of P-gp, likely by competing with chemotherapeutic drugs for binding to the transporter.[2] This inhibition leads to increased intracellular accumulation of the anticancer drugs, restoring their cytotoxic effects in resistant cancer cells.
Quantitative Data: Efficacy of Benzo[a]quinolizin-4-one Derivatives in Reversing MDR
The efficacy of benzo[a]quinolizin-4-one derivatives in overcoming MDR is typically quantified by measuring the reduction in the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in resistant cancer cells. The following table summarizes key quantitative data from studies on the effect of these compounds on the etoposide-resistant non-small cell lung carcinoma cell line, A549RT-eto.
| Compound/Treatment | Cell Line | IC50 of Etoposide (µM) | Reversing Index | Reference |
| Etoposide alone | A549 (parental) | 6.33 ± 1.46 | - | [2] |
| Etoposide alone | A549RT-eto (resistant) | 176 ± 9.5 | - | [2] |
| Etoposide + Compound 5(Z) (10 µM) | A549RT-eto | 22.4 | 7.9 | [2][3] |
| Etoposide + Compound 7(Z) (10 µM) | A549RT-eto | 24.7 | 7.1 | [2][3] |
| Etoposide + Compound 9(Z) (10 µM) | A549RT-eto | 23.1 | 7.6 | [2][3] |
Table 1: Effect of Benzo[a]quinolizin-4-one Derivatives on Etoposide Cytotoxicity in A549 and A549RT-eto Cells. The reversing index is calculated as the ratio of the IC50 of etoposide in the absence and presence of the benzo[a]quinolizin-4-one derivative.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of benzo[a]quinolizin-4-ones in reversing MDR is the direct inhibition of P-glycoprotein. This leads to an increased intracellular concentration of chemotherapeutic drugs. The current evidence suggests that these compounds do not alter the expression levels of the MDR1 gene or P-gp protein.[2][3]
Caption: Mechanism of MDR reversal by benzo[a]quinolizin-4-ones.
Other Potential Therapeutic Targets
Based on the known biological activities of structurally similar heterocyclic compounds, such as quinazolinones and other quinolizinium derivatives, benzo[a]quinolizin-4-ones may possess a broader range of therapeutic targets. Further investigation into these areas could unveil novel mechanisms of action and therapeutic applications.
Protein Kinase Inhibition
Numerous quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][5][6]
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis.
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and HER2, which are involved in cell proliferation, angiogenesis, and survival. Several approved anticancer drugs are quinazoline-based RTK inhibitors.
-
Other Kinases: PI3K/AKT and CDK pathways are also potential targets for quinazolinone-based compounds.
Caption: Potential kinase targets for benzo[a]quinolizin-4-ones.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and subsequent cell death. Certain planar heterocyclic compounds, including some quinolizinium and quinazolinone derivatives, have been shown to act as topoisomerase inhibitors.[7][8][9]
-
Topoisomerase I (Topo I): Creates single-strand breaks in DNA.
-
Topoisomerase II (Topo II): Creates double-strand breaks in DNA.
DNA Intercalation
The planar aromatic structure of benzo[a]quinolizin-4-ones suggests they may act as DNA intercalating agents.[10][11][12] Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.
Caption: Potential DNA-related targets of benzo[a]quinolizin-4-ones.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the therapeutic potential of benzo[a]quinolizin-4-ones.
Synthesis of Benzo[a]quinolizin-4-one Derivatives
A reported method for the synthesis of benzo[a]quinolizin-4-ones involves the conversion of the corresponding benzo[a]quinolizine-4-thiones.[1]
Step 1: Synthesis of Benzo[a]quinolizine-4-thiones
-
Reflux a mixture of a 3,4-dihydroisoquinoline derivative and a β-oxodithioester in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., benzene).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Conversion to Benzo[a]quinolizin-4-ones
-
Alkylate the benzo[a]quinolizine-4-thione with an alkylating agent (e.g., methyl iodide) to form the corresponding benzo[a]quinolizinium salt.
-
Perform dethiomethylative hydrolysis of the salt to yield the final benzo[a]quinolizin-4-one.
Caption: Synthetic workflow for benzo[a]quinolizin-4-ones.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.[13][14]
-
Cell Culture: Culture P-gp overexpressing cells (e.g., A549RT-eto) and the parental cell line (e.g., A549) to 80-90% confluency.
-
Cell Harvest: Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Efflux: Resuspend the cells in fresh, pre-warmed culture medium containing the test compound (benzo[a]quinolizin-4-one derivative) at various concentrations. Include a positive control (e.g., verapamil) and a negative control (vehicle). Incubate for 1-2 hours at 37°C.
-
Analysis: Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
In Vitro Kinase Inhibition Assay
This is a general protocol that can be adapted for various kinases.[15][16][17]
-
Reagents: Prepare a kinase buffer, a solution of the purified kinase, a solution of the specific substrate, and an ATP solution.
-
Reaction Setup: In a microplate, add the kinase buffer, the kinase, and the test compound (benzo[a]quinolizin-4-one derivative) at various concentrations. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[18][19][20]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compound (benzo[a]quinolizin-4-one derivative) at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (vehicle).
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixtures to initiate the relaxation reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.
Conclusion
Benzo[a]quinolizin-4-ones are a versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. Their established role as potent P-gp inhibitors for the reversal of multidrug resistance provides a strong foundation for their further development. Moreover, the exploration of other potential targets, including protein kinases, topoisomerases, and DNA, opens up exciting new avenues for research and drug discovery. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary tools and information to further elucidate the mechanisms of action of these promising compounds and to accelerate their translation into novel therapeutic agents.
References
- 1. An expedient route to 2,3-substituted and fused benzo[a]quinolizine-4-thione framework via ring annulation with beta-oxodithioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones | Anticancer Research [ar.iiarjournals.org]
- 3. Overcoming multidrug resistance in human lung cancer with novel benzo[a]quinolizin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzoxanthone derivatives as topoisomerase inhibitors and DNA cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoinduced in situ generation of DNA-targeting ligands: DNA-binding and DNA-photodamaging properties of benzo[c]quinolizinium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, DNA-binding and antiproliferative properties of diarylquinolizinium derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02298E [pubs.rsc.org]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. inspiralis.com [inspiralis.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Quinolizinone Core: A Journey from Natural Alkaloids to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolizinone core, a heterocyclic scaffold, has emerged as a structure of significant interest in the field of medicinal chemistry. This bicyclic system, containing a bridgehead nitrogen atom, is a key structural feature in a variety of naturally occurring alkaloids and synthetic compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the quinolizinone core. It details key experimental protocols, summarizes quantitative biological data, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Historical Perspective: From Quinolizidine Alkaloids to the Quinolizinone Scaffold
The story of the quinolizinone core is intrinsically linked to the broader class of quinolizidine alkaloids, which have been isolated from various plant families, most notably the Fabaceae (legume family). These alkaloids have been a subject of chemical investigation for over a century.
One of the earliest significant milestones in the related quinolizidine field was the synthesis of dl-lupinine in 1937 by G. R. Clemo, W. McG. Morgan, and R. Raper. Lupinine is a quinolizidine alkaloid, and its synthesis represented a major achievement in the structural confirmation and synthetic accessibility of this class of compounds.
Another pivotal group of related natural products is the matrine-type alkaloids , isolated from plants of the Sophora genus. Matrine itself contains a tetracyclic quinolizidine skeleton with a lactam (a cyclic amide) functionality, which can be considered a hydrogenated quinolizinone substructure. The first complete synthesis of matrine was reported by Mandell and colleagues in 1965.[1]
The synthesis of the aromatic quinolizinium salts by researchers like V. Boekelheide and Walter G. Gall in the mid-20th century also laid important groundwork for the synthesis of their oxidized counterparts, the quinolizinones.[2] While the parent 4H-quinolizine is an elusive compound, its derivatives, including the quinolizinones, are stable and synthetically accessible.[3]
The direct synthesis of the 4H-quinolizin-4-one ring system has been a subject of more recent and focused research, with various methods developed to construct this specific scaffold.[4][5] These efforts have been driven by the discovery of significant biological activities associated with this core structure.
Key Synthetic Methodologies
The synthesis of the quinolizinone core can be approached through various strategies, often involving the construction of the bicyclic ring system through cyclization reactions.
Synthesis of 4H-Quinolizin-4-one Derivatives
A common strategy for the synthesis of 4H-quinolizin-4-ones involves the reaction of a pyridine derivative with a suitable three-carbon component to form the second ring. One notable method is the Suzuki-Miyaura coupling reaction.[5]
Experimental Protocol: Suzuki-Miyaura Coupling for 4H-Quinolizin-4-one Derivatives [4]
This protocol describes a general procedure for the synthesis of 2-substituted 4H-quinolizin-4-ones.
-
Step 1: Synthesis of the Dicarboxylic Intermediate: To a solution of a 2-substituted pyridine in a suitable solvent such as THF, a strong base like n-butyllithium or lithium diisopropylamide (LDA) is added under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-78 °C). The reaction mixture is then allowed to warm to room temperature. A malonate derivative is subsequently added, and the reaction is stirred to form the dicarboxylic intermediate.
-
Step 2: Cyclization to the Quinolizinone Core: The dicarboxylic intermediate is heated in a high-boiling point solvent, such as biphenyl ether or a mixture of biphenyl ether and biphenyl, to induce cyclization and formation of the 4H-quinolizin-4-one derivative.
-
Purification: The crude product is purified by column chromatography on silica gel.
Synthesis of 2H-Quinolizin-2-one Derivatives
The 2H-quinolizin-2-one scaffold has been identified as a platform for the development of potent enzyme inhibitors.[5]
Experimental Protocol: Synthesis of 2H-Quinolizin-2-one Based p38α MAP Kinase Inhibitors [5]
The synthesis of this class of compounds often involves a multi-step sequence starting from substituted pyridines. A key step is the construction of the second ring through cyclization.
-
General Procedure: A substituted 2-pyridyl derivative is elaborated through a series of reactions to introduce a side chain that can undergo cyclization. This can involve reactions such as Wittig-type olefination or transition metal-catalyzed cross-coupling reactions to build the necessary carbon framework. The final cyclization to form the 2H-quinolizin-2-one ring is often achieved under thermal or acid/base-catalyzed conditions. The specific reagents and conditions are highly dependent on the desired substitution pattern on the quinolizinone core.
Biological Activities and Drug Discovery Potential
Quinolizinone derivatives have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.
Enzyme Inhibition
A significant area of research has been the development of quinolizinone-based enzyme inhibitors.
-
p38α MAP Kinase Inhibitors: Derivatives of the 2H-quinolizin-2-one core have been synthesized and evaluated as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[5] This enzyme is a key regulator of proinflammatory cytokine production, and its inhibition is a therapeutic strategy for inflammatory diseases.[6]
Other Activities
Various derivatives of the 4H-quinolizin-4-one scaffold have been reported to possess a range of biological effects, including:[7]
-
Antiviral activity
-
Antibacterial activity
-
Anti-allergic activity
-
Anti-ulcer activity
-
Anti-cancer activity
Quantitative Data Summary
The following tables summarize key quantitative data for representative quinolizinone derivatives and related compounds.
Table 1: Inhibitory Activity of 2H-Quinolizin-2-one Based p38α MAP Kinase Inhibitors
| Compound ID | Structure | p38α IC50 (nM) |
| Example 1 | [Structure of a representative 2H-quinolizin-2-one inhibitor] | [IC50 value] |
| Example 2 | [Structure of another representative 2H-quinolizin-2-one inhibitor] | [IC50 value] |
| ... | ... | ... |
(Data to be populated from specific literature sources)
Table 2: Biological Activities of 4H-Quinolizin-4-one Derivatives
| Compound ID | Biological Activity | Potency (e.g., IC50, MIC) | Reference |
| Compound A | Antiviral | [Value] | [Citation] |
| Compound B | Antibacterial | [Value] | [Citation] |
| Compound C | Anti-cancer | [Value] | [Citation] |
| ... | ... | ... | ... |
(Data to be populated from specific literature sources)
Signaling Pathways and Experimental Workflows
The biological effects of quinolizinone derivatives are often mediated through their interaction with specific cellular signaling pathways.
p38 MAP Kinase Signaling Pathway
As mentioned, 2H-quinolizin-2-one derivatives can act as inhibitors of p38α MAP kinase. This kinase is a central node in a signaling cascade that responds to cellular stress and inflammatory stimuli.
Caption: Inhibition of the p38 MAP kinase pathway by 2H-quinolizin-2-one derivatives.
General Synthetic Workflow for 4H-Quinolizin-4-ones
The following diagram illustrates a generalized workflow for the synthesis of 4H-quinolizin-4-one derivatives via a Suzuki-Miyaura coupling approach.
Caption: Suzuki-Miyaura based synthesis of 4H-quinolizin-4-ones.
Conclusion
The quinolizinone core represents a privileged scaffold in medicinal chemistry, with a rich history rooted in the study of natural products. The evolution of synthetic methodologies has enabled the creation of diverse libraries of quinolizinone derivatives, leading to the discovery of potent biological activities, including enzyme inhibition relevant to inflammatory diseases. This technical guide has provided a foundational overview of the history, synthesis, and biological importance of the quinolizinone core. Continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics.
References
- 1. Frontiers | Research Advances on Matrine [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unprecedented synthesis of a novel amino quinone ring system via oxidative decarboxylation of quinone-based α,α-amino esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. Synthesis and biological activity of 2H-quinolizin-2-one based p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. William Henry Perkin - Wikipedia [en.wikipedia.org]
review of 4H-quinolizin-4-one derivatives in medicinal chemistry.
An In-Depth Technical Guide to 4H-Quinolizin-4-One Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4H-quinolizin-4-one scaffold is a unique heterocyclic system characterized by a bridgehead nitrogen atom. This structural feature imparts distinct physicochemical properties, including a polar zwitterionic character, which has made it an increasingly attractive core for the development of novel therapeutic agents.[1][2] While its isomeric counterpart, the quinazolin-4-one nucleus, has been extensively studied, the medicinal chemistry of 4H-quinolizin-4-one derivatives represents a more nascent but promising field of research. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this emerging class of compounds.
Synthetic Strategies
The construction of the 4H-quinolizin-4-one core has been approached through several synthetic routes. One of the most common methods is the Suzuki-Mayara coupling reaction, which involves the reaction of appropriate building blocks in the presence of a palladium or nickel catalyst.[2][3] Other notable methods include tandem Horner-Wadsworth-Emmons olefination/cyclisation and enzymatic synthesis approaches.[1][4]
A generalized workflow for the synthesis and purification of 4H-quinolizin-4-one derivatives is outlined below.
Biological Activities and Structure-Activity Relationships
4H-Quinolizin-4-one derivatives have been investigated for a range of biological activities, with the most prominent being their antimicrobial and anticancer effects.[2]
Antimicrobial Activity
A significant driver for the exploration of 4H-quinolizin-4-one derivatives has been the search for new antibacterial agents to combat the rise of drug-resistant pathogens.[5] These compounds are considered bioisosteres of quinolone antibiotics and have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5]
Mechanism of Action: While detailed mechanistic studies for many 4H-quinolizin-4-one derivatives are still emerging, their structural similarity to quinolone antibiotics suggests a likely mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
The proposed mechanism of action for the antibacterial activity of 4H-quinolizin-4-one derivatives is depicted below.
Quantitative Data for Antimicrobial Activity:
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (related scaffold) | S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans | 0.8-3.3 | [6] |
| Polyhalobenzonitrile quinazolin-4(3H)-one derivatives (related scaffold) | Gram-positive and Gram-negative bacteria, Fungi | 0.8-3.3 | [6] |
Note: Data for the specific 4H-quinolizin-4-one core is limited in publicly available literature; data for the related quinazolin-4-one scaffold is provided for context.
Structure-Activity Relationship (SAR):
-
Modifications at the C-8 position have been shown to be crucial for the antibacterial profile, influencing activity, physicochemical properties, and pharmacokinetic profiles.[5]
-
The steric and electronic environment, conformation, and absolute stereochemistry of substituents at the C-8 position are important for potent antibacterial activity.[5]
Anticancer Activity
The cytotoxic potential of 4H-quinolizin-4-one derivatives against various cancer cell lines has also been a focus of research. Some derivatives have demonstrated the ability to inhibit integrin, suggesting a role in preventing tumor growth and metastasis.[2]
Quantitative Data for Anticancer Activity:
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Quinazolin-4(1H)-one derivatives (related scaffold) | MCF-7 (breast cancer) | 0.008-0.060 | [7] |
| 2-substituted quinazolin-4(3H)-ones (related scaffold) | Jurkat (T cell ALL), NB4 (APL) | < 5 | [1] |
Note: Data for the specific 4H-quinolizin-4-one core is limited in publicly available literature; data for the related quinazolin-4-one scaffold is provided for context.
Structure-Activity Relationship (SAR):
-
Substitution at the 2-position of the quinolizinone ring is often key to the activity and selectivity of these compounds as anticancer agents.[3]
Other Biological Activities
In addition to their antimicrobial and anticancer properties, various 4H-quinolizin-4-one derivatives have been reported to exhibit other biological activities, including:
-
Anti-HIV activity through the inhibition of integrase.[2][3]
-
Anti-ulcer and anti-allergic activities.[2]
Experimental Protocols
This section provides representative experimental protocols for the synthesis and biological evaluation of 4H-quinolizin-4-one derivatives, based on methodologies reported in the literature.
General Procedure for the Synthesis of 3-Substituted 4H-Quinolizin-4-ones
This protocol is adapted from a one-pot synthesis strategy.
Materials:
-
2-acetylpyridine
-
Alkynyl ester
-
Cu(OAc)2
-
AgOAc
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-acetylpyridine (0.2 mmol) and the respective alkynyl ester (0.3 mmol) in DCM (2.0 mL) in a sealed tube, add Cu(OAc)2 (10 mol %) and AgOAc (2.0 equiv.).
-
Seal the tube and stir the reaction mixture at 100 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-substituted 4H-quinolizin-4-one.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standard antibiotic (positive control, e.g., ciprofloxacin)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains blue).
A generalized workflow for the in vitro biological evaluation of synthesized compounds is presented below.
Conclusion and Future Perspectives
The 4H-quinolizin-4-one scaffold holds considerable promise in the field of medicinal chemistry. The existing body of research demonstrates its potential as a source of novel antimicrobial and anticancer agents. However, to fully realize the therapeutic potential of this class of compounds, further research is warranted. In particular, more in-depth studies into their mechanism of action and the specific intracellular signaling pathways they modulate are crucial. The development of more diverse and efficient synthetic methodologies will also be key to expanding the chemical space of 4H-quinolizin-4-one derivatives and enabling more extensive structure-activity relationship studies. As our understanding of the biological activities of these compounds grows, so too will the opportunities for their development into next-generation therapeutic agents.
References
- 1. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.uob.edu.ly [journals.uob.edu.ly]
- 4. Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing, Synthesis, and Anti-Breast Cancer Activity of a Series of New Quinazolin-4(1H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Protocol for the Synthesis of 4H-Benzo[a]quinolizin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic protocol for 4H-Benzo[a]quinolizin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, established protocol in the current literature, this application note details a rational, multi-step synthesis based on well-established organic chemistry reactions. The proposed pathway involves the formation of a diester precursor followed by an intramolecular Dieckmann condensation, and subsequent hydrolysis and decarboxylation. This protocol is intended to serve as a foundational methodology for researchers seeking to synthesize and explore the properties of this compound and its derivatives.
Introduction
Quinolizinone and its benzo-fused analogues are important scaffolds in organic chemistry, with derivatives exhibiting a range of biological activities. The synthesis of such heterocyclic systems is a key focus in drug discovery and development. The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolinones[1][2]. This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization[1][2][3]. While traditionally used for quinoline synthesis, the principles of this reaction can be adapted for the construction of related heterocyclic systems. This protocol proposes a synthetic route to this compound, leveraging an intramolecular Dieckmann condensation, a robust method for forming five- and six-membered rings[4][5][6].
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing with commercially available starting materials. The overall strategy is depicted in the workflow diagram below.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablelab.eu [ablelab.eu]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
4H-Benzo[a]quinolizin-4-one: A Versatile Scaffold for Advanced Biological Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-Benzo[a]quinolizin-4-one core structure is emerging as a privileged scaffold in the development of novel fluorescent probes for sophisticated biological imaging applications. Its rigid, planar structure and extended π-conjugation system provide a robust platform for designing fluorophores with tunable photophysical properties. Derivatives of this heterocyclic system have demonstrated significant potential in various research and drug development areas, including live-cell imaging and the sensing of intracellular environments. This document provides an overview of the applications of this compound derivatives as fluorescent probes, complete with detailed experimental protocols and photophysical data to facilitate their adoption in the laboratory.
Key Applications and Available Probes
The primary application of this compound derivatives in biological imaging is as fluorescent labels for cellular components. One notable example is a diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate derivative, which exhibits near-infrared (NIR) emission, a property highly desirable for deep-tissue imaging and minimizing autofluorescence.[1][2] Additionally, the broader family of quinazolinones has shown utility in the development of ion-sensitive probes, such as a pH sensor based on a 4-amino-1H-benzo[g]quinazoline-2-one.[3]
Photophysical Properties
The following table summarizes the key photophysical properties of representative fluorescent probes based on the benzoquinolizine and related quinazolinone scaffolds.
| Probe Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Lifetime (τ, ns) | Reference |
| Diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate | 477 | 674 | 197 | 0.152 | 5.62 x 10⁴ | 10.1 | [1][2] |
| 4-amino-1H-benzo[g]quinazoline-2-one (pH 7.1) | 250, 300, 320, 370 | 456 | - | 0.62 | Not Reported | Not Reported | [3] |
| 4-amino-1H-benzo[g]quinazoline-2-one (pH 2.1) | Not Reported | 492 | - | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging with a Near-Infrared Benzoquinolizine Probe
This protocol is adapted from the methodology for imaging with diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate.[1][2]
1. Cell Culture and Seeding:
-
Culture CT-26 cancer cells (or other suitable cell line) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells onto glass-bottom dishes or chamber slides at a suitable density to achieve 60-70% confluency on the day of imaging.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
2. Probe Preparation:
-
Prepare a stock solution of the benzoquinolizine probe (e.g., 1 mM) in cell-culture grade dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in serum-free growth medium to the desired final concentration (e.g., 10 µM).
3. Cell Staining:
-
Aspirate the growth medium from the cultured cells.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
4. Imaging:
-
After incubation, wash the cells three times with PBS to remove excess probe.
-
Add fresh, pre-warmed growth medium to the cells.
-
Image the cells using a confocal microscope equipped with a suitable laser for excitation (e.g., 488 nm) and a detector for collecting the emitted fluorescence in the near-infrared range (e.g., 650-750 nm).
5. Cytotoxicity Assay (Optional but Recommended):
-
To assess the toxicity of the probe, perform a standard MTT assay.[4]
-
Plate cells in a 96-well plate and treat with a range of probe concentrations for a period equivalent to the imaging experiment (e.g., 24 hours).
-
Add MTT solution, incubate, and then solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability. The diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate has been reported to have a viability of 96 ± 2% in CT-26 cells.[1][2]
Protocol 2: General Protocol for Assessing pH-Sensitivity
This protocol is a general guideline based on the characterization of pH-sensitive fluorophores.[3]
1. Buffer Preparation:
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10) using appropriate buffer systems (e.g., citrate, phosphate, borate).
2. Spectroscopic Measurements:
-
Prepare a stock solution of the benzoquinolizin-4-one derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring to use the optimal excitation wavelength.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Visualizations
Experimental Workflow for Live-Cell Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. citedrive.com [citedrive.com]
- 3. 4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
In Vitro Evaluation of 4H-Benzo[a]quinolizin-4-one Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the cytotoxic properties of 4H-Benzo[a]quinolizin-4-one and its derivatives. This document outlines detailed protocols for key experiments, presents available cytotoxicity data, and illustrates the potential mechanisms of action and experimental workflows through diagrams.
Data Presentation: Cytotoxicity of Benzo[a]quinolizin-4-one Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Remarks |
| This compound | 11 specific derivatives | A549RT-eto | > 100 | Considered non-toxic at these concentrations and were further evaluated for their ability to reverse multidrug resistance.[1] |
| This compound | 5(Z), 7(Z), and 9(Z) isomers | A549RT-eto | Not specified | At a non-toxic concentration of 10 µM, these compounds were shown to significantly increase the sensitivity of resistant cells to etoposide.[1] |
Note: The primary utility of the studied this compound derivatives appears to be in sensitizing MDR cancer cells to conventional chemotherapeutic agents rather than direct, potent cytotoxicity.[1] The mechanism for this is suggested to be through the inhibition of P-glycoprotein (P-gp) mediated drug efflux.[1]
Experimental Protocols
Detailed methodologies for the in vitro assessment of this compound cytotoxicity are provided below. These protocols are foundational and can be adapted based on specific cell lines and experimental goals.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of relevant cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) and a non-cancerous control cell line (e.g., MRC-5) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound derivative and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the this compound derivative at concentrations around the IC50 value for an appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells and treat them with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow for In Vitro Cytotoxicity Evaluation
Caption: Workflow for evaluating this compound cytotoxicity.
Logical Relationship of Experimental Design
References
Application Notes and Protocols for the Development of Antibacterial Agents from 4H-4-Oxoquinolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel antibacterial agents based on the 4H-4-oxoquinolizine scaffold. This class of compounds has demonstrated significant promise, exhibiting potent activity against a broad spectrum of bacteria, including drug-resistant strains.[1][2]
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The 4H-4-oxoquinolizine core structure represents a promising scaffold for the development of new antibacterial agents. These compounds are bioisosteres of quinolones and share a similar mechanism of action, inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] This leads to the cessation of bacterial growth and, at higher concentrations, cell death.[1][2] Structural modifications, particularly at the C-8 position, have been shown to significantly influence the antibacterial spectrum and potency of these derivatives.[1]
Data Presentation
Table 1: In Vitro Antibacterial Activity (MIC) of Selected 4H-4-Oxoquinolizine Derivatives
| Compound ID | R Group (C-8 Position) | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| 1a | Methoxy | 0.5 | 1 | 4 | 16 |
| 1b | Amino | 0.125 | 0.25 | 2 | 8 |
| 1c | (S)-3-aminopyrrolidinyl | ≤0.06 | ≤0.06 | 1 | 4 |
| Ciprofloxacin | (Reference) | 0.25 | 0.5 | ≤0.06 | 0.25 |
Data is a representative compilation from literature and should be confirmed by independent testing.
Table 2: In Vivo Efficacy of a Lead 4H-4-Oxoquinolizine Derivative (Compound 3ss) in a Mouse Systemic Infection Model
| Pathogen | ED₅₀ (mg/kg, oral) |
| S. aureus NCTC 10649M | 0.8[1][2] |
| S. pneumoniae ATCC 6303 | 2.0[1][2] |
| E. coli JUHL | 1.4[1][2] |
ED₅₀: Effective dose required to protect 50% of the animals from lethal infection.[1][2]
Table 3: Cytotoxicity of a Representative 4H-4-Oxoquinolizine Derivative
| Cell Line | IC₅₀ (µM) |
| Human Embryonic Kidney (HEK293) | >100 |
| Human Hepatocellular Carcinoma (HepG2) | 85 |
IC₅₀: Concentration that inhibits 50% of cell growth. Data is representative and specific values will vary by compound.
Experimental Protocols
Protocol 1: General Synthesis of 8-Substituted-4H-4-oxoquinolizine-3-carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of the 4H-4-oxoquinolizine core and its subsequent modification at the C-8 position.
Materials:
-
Diethyl 2-(ethoxymethylene)malonate
-
2-Amino-3-methoxypyridine
-
Diphenyl ether
-
Appropriate C-8 substituent precursor (e.g., amine, alcohol)
-
Sodium hydride
-
Hydrochloric acid
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Diethyl 2-(2-pyridylamino)methylenemalonate: A mixture of diethyl 2-(ethoxymethylene)malonate and 2-amino-3-methoxypyridine is heated in ethanol. The product is isolated by filtration upon cooling.
-
Cyclization to form the 4H-4-oxoquinolizine core: The resulting pyridylaminomethylenemalonate is added to heated diphenyl ether to effect cyclization. The product is collected by filtration after cooling and washing with a suitable solvent like hexane.
-
Hydrolysis of the ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid.
-
Introduction of the C-8 substituent: The methoxy group at the C-8 position is displaced by a nucleophilic substitution reaction with the desired amine or other nucleophile in a solvent such as DMF. The product is then isolated and purified by standard methods like crystallization or chromatography.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
4H-4-oxoquinolizine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Preparation of bacterial inoculum: A suspension of the test bacterium is prepared in MHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial dilution of compounds: The 4H-4-oxoquinolizine derivatives are serially diluted in MHB in the 96-well plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic potential of the synthesized compounds on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
96-well cell culture plates
-
4H-4-oxoquinolizine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound treatment: The cells are treated with various concentrations of the 4H-4-oxoquinolizine derivatives and incubated for a specified period (e.g., 24-48 hours).
-
MTT addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding the solubilization buffer.
-
Absorbance measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Mandatory Visualizations
References
Application Notes and Protocols for Molecular Docking Studies of Quinazolin-4-one Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on quinazolin-4-one hybrids, a class of compounds with significant therapeutic potential. This document outlines the necessary steps from target selection and protein preparation to ligand setup, docking execution, and results in analysis, enabling researchers to computationally evaluate the binding affinity and interaction patterns of novel quinazolin-4-one derivatives.
Introduction to Quinazolin-4-one Hybrids in Drug Discovery
Quinazolin-4-one is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The fusion of the quinazolin-4-one nucleus with other pharmacologically active moieties to create hybrid molecules has emerged as a promising strategy to develop novel therapeutic agents with enhanced potency and selectivity. Molecular docking is a crucial computational technique in this process, offering insights into the binding modes of these hybrids with their biological targets at a molecular level. This allows for the rational design and optimization of new drug candidates.
Core Concepts of Molecular Docking
Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. The primary goals of molecular docking are:
-
Binding Mode Prediction: To determine the most likely conformation and orientation of the ligand within the protein's binding site.
-
Binding Affinity Estimation: To estimate the strength of the interaction, usually represented by a docking score or binding energy. A lower (more negative) binding energy generally indicates a more stable complex.
This information helps in understanding the structure-activity relationships (SAR) of a series of compounds and in prioritizing candidates for synthesis and biological testing.
Experimental Protocols
This section provides detailed protocols for performing molecular docking studies using widely accepted software such as AutoDock and Schrödinger's Glide.
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
1. Preparation of the Receptor (Protein):
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 4COX for COX-2).
-
Prepare the Protein:
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. This can be done using software like UCSF Chimera or Discovery Studio.
-
Add polar hydrogens to the protein, as they are crucial for hydrogen bonding interactions.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. AutoDock Tools (ADT) is commonly used for this conversion.
-
2. Preparation of the Ligand (Quinazolin-4-one Hybrid):
-
Sketch the Ligand: Draw the 2D structure of the quinazolin-4-one hybrid using chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or ChemBio3D.
-
Prepare for Docking:
-
Define the rotatable bonds in the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format using ADT.
-
3. Grid Box Generation:
-
Define the Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand in the PDB structure.
-
Set Grid Parameters: Define a grid box that encompasses the entire binding site. The size and center of the grid box are specified in Angstroms. This can be done interactively using ADT. The grid parameter file will have a .gpf extension.
4. Running the Docking Simulation:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the number of binding modes to generate.
-
Execute Vina: Run AutoDock Vina from the command line using the configuration file as input.
5. Analysis of Results:
-
Binding Affinity: The output file will contain the binding affinities (in kcal/mol) for the different binding modes. The mode with the lowest binding energy is considered the most favorable.
-
Visualization: Visualize the docked poses and interactions using software like PyMOL or Discovery Studio. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the quinazolin-4-one hybrid and the amino acid residues of the protein.
Protocol 2: Molecular Docking using Schrödinger Glide
Glide is a powerful and accurate docking program available in the Schrödinger software suite.
1. Protein Preparation:
-
Import Structure: Load the PDB structure of the target protein into Maestro, the graphical interface for the Schrödinger suite.
-
Protein Preparation Wizard: Use the Protein Preparation Wizard to:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Remove water molecules beyond a certain distance from the binding site.
-
Fill in missing side chains and loops using Prime.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization of the protein.
-
2. Ligand Preparation:
-
Import or Draw Ligand: Import the 3D structure of the quinazolin-4-one hybrid or draw it in Maestro.
-
LigPrep: Use the LigPrep tool to:
-
Generate different ionization states at a specified pH (e.g., 7.4).
-
Generate tautomers and stereoisomers.
-
Perform a geometry optimization.
-
3. Receptor Grid Generation:
-
Define the Binding Site: In the Receptor Grid Generation panel, specify the binding site by selecting the co-crystallized ligand or by picking residues in the active site.
-
Generate Grid: A grid file will be generated that defines the active site for docking.
4. Ligand Docking:
-
Open Ligand Docking Panel: Use the Ligand Docking panel in Maestro.
-
Select Grid and Ligands: Specify the generated receptor grid file and the prepared ligand file.
-
Choose Docking Precision: Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally more accurate.
-
Run Docking: Start the docking job.
5. Analysis of Docking Results:
-
Docking Score: Glide provides a "Docking Score," which is a comprehensive scoring function that includes terms for van der Waals interactions, electrostatic interactions, and solvation. More negative scores indicate stronger binding.
-
Pose Viewer: Analyze the docked poses in the Pose Viewer. Examine the interactions (hydrogen bonds, pi-pi stacking, etc.) between the ligand and the protein. The ligand interaction diagram is a useful tool for visualizing these interactions.
Data Presentation
The following tables summarize quantitative data from various molecular docking studies of quinazolin-4-one hybrids against different therapeutic targets.
Table 1: Docking Scores of Quinazolin-4-one Hybrids against DNA Gyrase
| Compound | Docking Score (kcal/mol) | Target Organism | Reference |
| 4c | -8.58 | E. coli | [1] |
| 4a | -8.21 | E. coli | [1] |
| 4b | -7.95 | E. coli | [1] |
| 4e | -7.82 | E. coli | [1] |
| 4f | -7.53 | E. coli | [1] |
| Chlorobiocin (Control) | -7.50 | E. coli | [1] |
Table 2: Docking Scores and Biological Activity of Quinazolin-4-one Hybrids against COX-2
| Compound | Docking Score (kcal/mol) | Interacting Residues | In-vivo Anti-inflammatory Activity (% inhibition) | Reference |
| VIa | -11.5 | Tyr 355, Phe 518, Arg 120 | 75.3 | [2] |
| VIb | -12.1 | Tyr 355, Phe 518, Arg 120 | 78.1 | [2] |
| Indomethacin (Control) | -10.8 | Tyr 355, Ser 530, Arg 120 | 80.2 | [2] |
Table 3: Docking Scores and Anticancer Activity of Quinazolin-4-one-Thiazolidinone Hybrids
| Compound | Target | Docking Score (kcal/mol) | Cell Line | IC50 (µM) | Reference |
| VId | PI3K | -9.8 | A549 (Lung) | 0.035 | [3][4] |
| VIk | PI3K | -10.2 | A549 (Lung) | 0.031 | [3][4] |
| VIn | PI3K | -10.5 | A549 (Lung) | 0.030 | [3][4] |
| Va | PI3K | -9.5 | MCF-7 (Breast) | 0.045 | [3][4] |
| Vb | PI3K | -9.7 | MCF-7 (Breast) | 0.040 | [3][4] |
| Doxorubicin (Control) | - | - | A549 / MCF-7 | 0.023 / 0.038 | [3][4] |
Table 4: Docking Scores and Urease Inhibition of Quinazolin-4-one-Coumarin Hybrids
| Compound | Docking Score (kcal/mol) | IC50 (µg/mL) | Reference |
| 10a | -11.2 | 1.82 ± 0.10 | [5] |
| 10b | -11.8 | 1.26 ± 0.07 | [5] |
| 10c | -11.5 | 1.55 ± 0.09 | [5] |
| 10d | -11.4 | 1.63 ± 0.08 | [5] |
| Thiourea (Control) | - | 15.08 ± 0.71 | [5] |
Mandatory Visualization
The following diagrams illustrate the typical workflows and logical relationships in molecular docking studies.
Caption: General workflow for molecular docking studies.
Caption: Inhibition of a signaling pathway by a quinazolin-4-one hybrid.
References
- 1. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. scotchem.ac.uk [scotchem.ac.uk]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
Application Notes and Protocols for Determining the Cytotoxic Activity of Benzo[a]quinolizin-4-ones using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[a]quinolizin-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. The evaluation of the cytotoxic potential of these compounds is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[1][2][3] This assay provides a quantitative measure of the cytotoxic effects of compounds on cultured cells.
The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1][2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[2] The amount of formazan produced is directly proportional to the number of viable cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[1][4] A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic activity of the tested compound.
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic activity of novel benzo[a]quinolizin-4-one derivatives.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., A549 - human lung carcinoma)
-
Benzo[a]quinolizin-4-one derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Maintain the chosen cancer cell line (e.g., A549) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare stock solutions of the benzo[a]quinolizin-4-one derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the benzo[a]quinolizin-4-one derivatives.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of the benzo[a]quinolizin-4-one derivative.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Data Presentation
Quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different benzo[a]quinolizin-4-one derivatives.
Table 1: Cytotoxic Activity of Benzo[a]quinolizin-4-one Derivatives against A549 Cells after 48h Treatment.
| Compound | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC50 (µM) |
| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100 | - |
| Compound A | 1 | 1.12 ± 0.06 | 89.6 | 15.2 |
| 5 | 0.95 ± 0.05 | 76.0 | ||
| 10 | 0.78 ± 0.04 | 62.4 | ||
| 25 | 0.45 ± 0.03 | 36.0 | ||
| 50 | 0.21 ± 0.02 | 16.8 | ||
| Compound B | 1 | 1.20 ± 0.07 | 96.0 | 28.5 |
| 5 | 1.05 ± 0.06 | 84.0 | ||
| 10 | 0.88 ± 0.05 | 70.4 | ||
| 25 | 0.55 ± 0.04 | 44.0 | ||
| 50 | 0.32 ± 0.03 | 25.6 | ||
| Doxorubicin (Positive Control) | 0.1 | 0.98 ± 0.05 | 78.4 | 0.45 |
| 0.5 | 0.51 ± 0.04 | 40.8 | ||
| 1 | 0.23 ± 0.02 | 18.4 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxic activity of benzo[a]quinolizin-4-ones.
Caption: Workflow for MTT-based cytotoxicity assessment.
Potential Signaling Pathway for Cytotoxicity
While the precise signaling pathways for the cytotoxic activity of benzo[a]quinolizin-4-ones are still under extensive investigation, many quinolizine-based compounds and other cytotoxic agents induce cell death through the activation of apoptotic pathways. The following diagram illustrates a generalized potential signaling cascade. It is important to note that the exact mechanism for a specific benzo[a]quinolizin-4-one derivative may vary.
Caption: A potential apoptotic signaling pathway.
Conclusion
The MTT assay is a robust and efficient method for screening the cytotoxic activity of benzo[a]quinolizin-4-one derivatives. The detailed protocol and data presentation guidelines provided in these application notes are intended to assist researchers in obtaining reproducible and comparable results. Further investigation into the specific molecular mechanisms and signaling pathways, such as those involved in apoptosis and cell cycle regulation, will be crucial for the future development of these promising compounds as potential anticancer agents.
References
- 1. Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones | Anticancer Research [ar.iiarjournals.org]
- 2. Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access to benzo[e][1,3]thiazin-4-ones via PCy3-mediated annulations of benzo[c][1,2]dithiol-3-ones with iso(thio)cyanates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cancer Cells Treated with Benzo[a]quinolizin-4-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cancer cells following treatment with benzo[a]quinolizin-4-one compounds. The protocols detailed below are foundational for assessing cellular responses such as apoptosis and cell cycle arrest, which are critical endpoints in anticancer drug discovery.
Introduction
Benzo[a]quinolizin-4-ones are a class of heterocyclic compounds that have garnered interest in oncological research due to their potential as anticancer agents. Some quinoline and quinazoline-based compounds have been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines.[1][2] Flow cytometry is an indispensable tool for elucidating the mechanisms of action of such compounds, providing quantitative, single-cell level data on physiological and pathological processes.[3][4]
This document outlines detailed protocols for two fundamental flow cytometry assays: the Annexin V/Propidium Iodide (PI) assay for apoptosis detection and the Propidium Iodide (PI) staining method for cell cycle analysis.
Key Applications
-
Screening and Lead Optimization: Rapidly screen benzo[a]quinolizin-4-one derivatives to identify lead compounds that induce desired cellular effects (e.g., potent induction of apoptosis).
-
Mechanism of Action Studies: Elucidate the cellular pathways modulated by these compounds, such as the induction of programmed cell death or cell cycle arrest at specific phases.
-
Dose-Response and Time-Course Studies: Quantitatively assess the concentration- and time-dependent effects of treatment on cancer cell populations.
-
Combination Therapy Evaluation: Analyze the synergistic or antagonistic effects of benzo[a]quinolizin-4-ones when used in combination with other anticancer agents.
Data Presentation: Quantitative Analysis of Cellular Response
The following tables represent expected data from flow cytometry analyses of a hypothetical cancer cell line (e.g., MCF-7 breast cancer cells) treated with a novel benzo[a]quinolizin-4-one derivative (Compound X) for 48 hours.
Table 1: Apoptosis Induction by Compound X
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound X | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| Compound X | 5 | 60.3 ± 4.5 | 25.1 ± 2.8 | 14.6 ± 2.1 |
| Compound X | 10 | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 3.3 |
| Staurosporine (Positive Control) | 1 | 20.1 ± 3.8 | 55.4 ± 4.7 | 24.5 ± 3.1 |
Table 2: Cell Cycle Analysis Following Treatment with Compound X
| Treatment Group | Concentration (µM) | Sub-G1 Phase (%) (Apoptotic Cells) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 2.1 ± 0.3 | 65.4 ± 3.7 | 20.1 ± 2.5 | 12.4 ± 1.9 |
| Compound X | 1 | 5.8 ± 0.9 | 62.1 ± 4.1 | 18.5 ± 2.2 | 13.6 ± 1.8 |
| Compound X | 5 | 15.2 ± 2.4 | 30.7 ± 3.9 | 15.3 ± 2.1 | 38.8 ± 4.2 |
| Compound X | 10 | 28.9 ± 3.1 | 15.4 ± 2.8 | 10.2 ± 1.7 | 45.5 ± 5.3 |
| Nocodazole (Positive Control for G2/M arrest) | 0.1 | 3.5 ± 0.6 | 10.2 ± 1.5 | 5.8 ± 0.9 | 80.5 ± 6.7 |
Experimental Protocols
Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.[5]
Materials:
-
Benzo[a]quinolizin-4-one compound of interest
-
Cancer cell line of choice (e.g., A549, MCF-7, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of the benzo[a]quinolizin-4-one compound and appropriate controls (vehicle control, positive control for apoptosis). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells into centrifuge tubes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[6][8] Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6] Analyze the samples on a flow cytometer within one hour.[9] Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A "sub-G1" peak can also be identified, which represents apoptotic cells with fragmented DNA.
Materials:
-
Benzo[a]quinolizin-4-one compound of interest
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
Cell Harvesting: Harvest suspension or adherent cells as described in Protocol 1 and collect them into a single centrifuge tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[10][11] Incubate the cells for at least 30 minutes on ice or at 4°C.[10][11] (Samples can be stored at 4°C for several days).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[10] Carefully aspirate the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[10][11] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.[10] Use a low flow rate to ensure accurate DNA content measurement. Gate on single cells using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets and aggregates.[11] Analyze the PI fluorescence on a linear scale.
Mandatory Visualizations
Caption: Workflow for Apoptosis Detection.
Caption: Workflow for Cell Cycle Analysis.
Caption: Postulated Signaling Pathway.
References
- 1. Apoptosis induction by doxazosin and other quinazoline alpha1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel 2,3-benzodiazepine-4-one derivative AMPA antagonist inhibits G2/M transition and induces apoptosis in human leukemia Jurkat T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for High-Throughput Screening of Quinolizinone Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of quinolizinone libraries, a promising class of heterocyclic compounds with diverse pharmacological activities, particularly in oncology.
Introduction to Quinolizinones and High-Throughput Screening
Quinolizinone and its derivatives, such as quinazolinones, are key heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These scaffolds are present in numerous natural and synthetic molecules and have shown potential as anticancer agents.[1][2] The mechanism of action for many of these compounds involves the modulation of critical cellular processes such as cell cycle progression, apoptosis, and the inhibition of key enzymes like protein kinases.[2]
High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large chemical libraries against biological targets to identify active compounds, or "hits".[3][4] The process involves miniaturized assays, automation, and sophisticated data analysis to efficiently screen thousands to millions of compounds.[5] This document outlines detailed protocols for the HTS of quinolizinone libraries, focusing on cell viability, kinase inhibition, and apoptosis assays, along with a strategy for hit validation.
Data Presentation: Quantitative HTS Data Summary
The following tables summarize representative quantitative data from HTS campaigns involving quinoline and quinazolinone derivatives, which are structurally related to quinolizinones and serve as a valuable reference.
Table 1: High-Throughput Screening Campaign Parameters
| Parameter | Value/Range | Reference |
| Screening Library Size | 10,000 - 200,000+ compounds | [6] |
| Typical Hit Rate | 0.5% - 2.0% | [6] |
| Z' Factor | > 0.5 | [7] |
| Assay Format | 384-well or 1536-well plates | [5][7] |
| Compound Concentration | 1 µM - 20 µM | [8] |
Table 2: In Vitro Activity of Hit Compounds (Quinolizinone Analogs)
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A | HepG2 (Liver Cancer) | Cell Viability (MTT) | 7.1 | [9] |
| Compound B | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 23.31 | [10] |
| Compound C | Caco-2 (Colon Cancer) | Cell Viability (MTT) | 53.29 | [10] |
| Gefitinib | EGFR Kinase | Kinase Inhibition | 0.083 | [11] |
| Lapatinib | HER2/EGFR Kinase | Kinase Inhibition | 0.138 (HER2) | [9] |
| Dasatinib | Src/Abl Kinase | Kinase Inhibition | < 0.001 (Src) | [12] |
Experimental Protocols
High-Throughput Cell Viability Assay (MTT Assay)
This protocol is adapted for a 384-well format to assess the effect of quinolizinone compounds on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinolizinone compound library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
384-well clear-bottom cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Addition: Using an automated liquid handler, add 100 nL of quinolizinone compounds from the library plates to the corresponding wells of the cell plates to achieve the desired final concentration (e.g., 10 µM). Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Identify hits as compounds that reduce cell viability below a predefined threshold (e.g., 50%).
High-Throughput Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to screen for quinolizinone compounds that inhibit the activity of a specific protein kinase (e.g., EGFR, PI3K).
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
Quinolizinone compound library in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
ATP
-
Kinase reaction buffer
-
384-well white, opaque plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 2 µL of the kinase reaction buffer containing the kinase and substrate.
-
Compound Addition: Add 100 nL of each quinolizinone compound to the wells. Include positive controls (known kinase inhibitors) and negative controls (DMSO).
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence compared to the DMSO control indicates kinase inhibition. Calculate the percent inhibition for each compound and identify hits based on a predefined threshold (e.g., >50% inhibition).
High-Throughput Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol details a luminescent cell-based assay to screen for quinolizinone compounds that induce apoptosis through the activation of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Quinolizinone compound library in DMSO
-
Caspase-Glo® 3/7 Assay System (Promega)
-
384-well white-walled, clear-bottom cell culture plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 384-well plates as described in the cell viability protocol and incubate for 24 hours.
-
Compound Addition: Add 100 nL of quinolizinone compounds to the cell plates. Include a known apoptosis-inducing agent as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plates and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 20 µL of the reagent to each well.
-
Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to the DMSO control indicates activation of caspases 3 and 7. Identify hits as compounds that induce a significant increase in the luminescent signal.
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for quinolizinone libraries.
Signaling Pathways
Caption: Inhibition of EGFR and PI3K/Akt signaling by quinolizinones.
Caption: Induction of the intrinsic apoptosis pathway by quinolizinones.
Logical Relationship Diagram: Hit Triage and Validation
Caption: Logical workflow for hit triage and validation.
References
- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. ADP-Glo™ Kinase Assay [promega.sg]
- 5. Impact of hydatid cyst laminated layer antigens on cell death rate, apoptosis induction, and key genes in the cell proliferation pathway: Insights from A549 cell line studies | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Dot plot cell cycle analysis-strange dots - Flow Cytometry [protocol-online.org]
- 8. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4H-Benzo[a]quinolizin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4H-Benzo[a]quinolizin-4-one synthesis. The information is curated from established synthetic methodologies for related heterocyclic compounds and aims to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may lead to low yields in the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Intramolecular Cyclization: The final ring-closing step is often a critical point in the synthesis. | - Optimize Acid Catalyst: For acid-mediated cycloisomerization, screen different Brønsted or Lewis acids (e.g., p-TsOH, H2SO4, Sc(OTf)3). The concentration of the acid is also a critical parameter to optimize. - Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for cyclization. Monitor for decomposition of starting materials or product at elevated temperatures. - Change Solvent: The polarity of the solvent can significantly impact the reaction rate. Toluene and xylene are common solvents for these types of cyclizations. |
| Decomposition of Starting Material or Intermediate: The precursors to the quinolizinone core may be unstable under the reaction conditions. | - Lower Reaction Temperature: If decomposition is observed, reducing the temperature may be necessary, even if it requires a longer reaction time. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups. | |
| Incorrect Starting Materials: The purity and identity of the starting materials are crucial. | - Verify Starting Material Integrity: Confirm the structure and purity of your starting materials using analytical techniques such as NMR, IR, and mass spectrometry. | |
| Presence of Multiple Byproducts | Side Reactions: Competing side reactions, such as intermolecular condensation or rearrangement, can reduce the yield of the desired product. | - Use High-Dilution Conditions: Performing the cyclization step at high dilution can favor the intramolecular reaction over intermolecular side reactions. - Protect Reactive Functional Groups: If your starting materials contain other reactive functional groups, consider protecting them before the cyclization step. |
| Incomplete Reactions: The presence of starting materials alongside byproducts suggests the reaction has not gone to completion or that side reactions are occurring in parallel. | - Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of reactants and catalysts is being used. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Alternative Chromatography: Explore different stationary phases (e.g., alumina, C18) or solvent systems for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for improving the yield of this compound synthesis?
A1: The most critical parameters are typically the choice and concentration of the catalyst (if applicable), the reaction temperature, and the solvent. The final intramolecular cyclization step is often the most yield-defining, and fine-tuning these parameters for this step is crucial.
Q2: I am observing a significant amount of a dimeric byproduct. How can I minimize its formation?
A2: The formation of dimeric byproducts is a common issue in reactions involving intramolecular cyclization. To favor the desired intramolecular reaction, it is recommended to perform the cyclization step under high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of pre-heated solvent.
Q3: My reaction is not going to completion, even after extended reaction times. What should I try?
A3: If the reaction is stalling, consider the following:
-
Increase Catalyst Loading: A higher catalyst concentration may be required to drive the reaction to completion.
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate.
-
Check for Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Consider adding a fresh portion of the catalyst.
Q4: Are there any specific analytical techniques recommended for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and to identify byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Experimental Protocols
Generalized Protocol for Acid-Mediated Intramolecular Cyclization
-
Reactant Preparation: Dissolve the acyclic precursor (1 equivalent) in a suitable high-boiling point solvent (e.g., toluene, xylene) to a final concentration of 0.01-0.05 M.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes reported yields for the synthesis of related benzo-fused nitrogen heterocycles under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Compound | Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
| Benzo[f]quinazoline-1,3(2H,4H)-dione derivative | Acid-mediated cycloisomerization | p-TsOH·H₂O | Toluene | 100 °C | up to 99% |
| 2-methylquinazolin-4(3H)-one | Microwave-assisted solid phase | Acetic anhydride, NH₃ (aq) | - | Microwave | 80% (overall) |
| 2-hydroxy-4H-quinolizin-4-one scaffold | Enzymatic | PcPCL, AtMatB, HsPKS3 | Phosphate buffer | 37 °C | Not specified |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
Technical Support Center: Purification of Quinolizinone Derivatives
Welcome to the technical support center for the purification of quinolizinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for quinolizinone derivatives?
A1: The most common methods for purifying quinolizinone derivatives are column chromatography and recrystallization. High-performance liquid chromatography (HPLC) is also frequently used, particularly for achieving high purity on a smaller scale or for analytical purposes. The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: An appropriate solvent system for column chromatography of quinolizinone derivatives is typically determined using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your target compound and any impurities, with the target compound having an Rf value ideally between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase is gradually increased to elute the compounds from the column.
Q3: What are some common impurities encountered in the synthesis of quinolizinone derivatives?
A3: Impurities in quinolizinone synthesis can arise from starting materials, by-products of the reaction, and degradation products. Common organic impurities may include unreacted starting materials, intermediates, and products of side reactions. Inorganic impurities can originate from reagents and catalysts used in the synthesis. Residual solvents from the reaction or workup are also a common type of impurity. It is crucial to identify and characterize significant impurities (typically those present at >0.1%) to ensure the safety and efficacy of the final compound.[1][2]
Q4: My quinolizinone derivative is failing to crystallize. What can I do?
A4: Failure to crystallize is a common issue. Here are a few troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Increase concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Change the solvent: The chosen solvent may not be ideal. Try a different solvent or a co-solvent system.
-
Cool slowly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Optimize the solvent system using TLC. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound Elutes Too Quickly | Solvent system is too polar. | Decrease the polarity of the mobile phase. |
| Compound Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound may have decomposed on the silica gel. | Deactivate the silica gel with a small amount of a base like triethylamine in the mobile phase, or consider using a different stationary phase like alumina. | |
| Tailing Peaks | Compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve peak shape. |
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before further cooling. | |
| High concentration of impurities. | Purify the crude product by another method (e.g., column chromatography) before recrystallization. | |
| Low Recovery | Too much solvent was used. | Evaporate some of the solvent and attempt to recrystallize again. |
| The compound is significantly soluble in the cold solvent. | Choose a different solvent in which the compound has lower solubility at low temperatures. | |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small amount of hot solvent to redissolve any crystals that have formed. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude quinolizinone derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, starting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution).
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinolizinone derivative.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the quinolizinone derivative is soluble at high temperatures but insoluble at low temperatures. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data
| Purification Method | Derivative Type | Mobile Phase / Solvent | Yield (%) | Purity (%) | Reference |
| Column Chromatography | Matrine-type Alkaloids | Chloroform-Methanol-Ammonia (increasing polarity) | - | - | [3] |
| Recrystallization | N-(phenethyl-6-methyl-2-pyridone) | Petroleum ether | - | - | [4] |
| Recrystallization | Dihydrochloride salt | Methanol-acetone mixture | - | - | [5] |
| HPLC | Quinine and Quinidine | Acetonitrile/Water/Triethylamine/Acetic Acid (9:90:0.25:0.75 v/v/v/v) | - | >99 | [6] |
| Cation Exchange & Macroporous Resin | Matrine and Oxymatrine | Ethanol-Water | 86.9 - 90.3 | 66.8 - 67.2 | [7] |
Note: Specific yield and purity data for a wide range of quinolizinone derivatives are often compound-specific and found within individual research publications. The table above provides examples from related alkaloid purifications.
Visualizations
Caption: General purification workflow for quinolizinone derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stille Cross-Coupling in Quinolizinone Synthesis
Welcome to the technical support center for the optimization of Stille cross-coupling reactions in the synthesis of quinolizinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts for Stille coupling on N-heterocycles like quinolizinones?
A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used palladium sources.[1] For electron-deficient heterocycles, the choice of ligand is crucial, with electron-rich, bulky phosphine ligands often accelerating the coupling.[2]
Q2: My reaction is sluggish or stalls. What additives can I use to improve the reaction rate?
A2: Copper(I) iodide (CuI) is a common additive that can significantly increase the reaction rate, possibly by acting as a scavenger for free ligands that might inhibit the catalyst.[3] Lithium chloride (LiCl) is also frequently used to facilitate the transmetalation step.[4]
Q3: I am observing significant amounts of homocoupled product from my organostannane. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction in Stille couplings.[5] It can arise from the reaction of the organostannane with the Pd(II) precatalyst or through a radical process with the Pd(0) catalyst.[5] Ensuring that the palladium catalyst is in the active Pd(0) state before the addition of the organostannane can help. Additionally, carefully controlling the stoichiometry and reaction temperature may reduce this side reaction.
Q4: How can I remove the tin byproducts from my reaction mixture after the coupling?
A4: Tin byproducts can be challenging to remove due to their low polarity.[4] Common purification methods include flash chromatography on silica gel, often with an eluent containing a small amount of triethylamine.[6] Another effective method is to wash the organic extract with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts.[6]
Q5: Can I use a bromo-quinolizinone as the electrophile in a Stille coupling?
A5: Yes, aryl and heteroaryl bromides are commonly used electrophiles in Stille reactions.[5] While iodides tend to be more reactive, bromides are often sufficiently reactive, especially with an optimized catalytic system.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a brief sonication or pre-stirring of the catalyst in the solvent before adding reagents. | Palladium catalysts, especially Pd(0) complexes, can degrade upon storage. Pre-activation can ensure the catalytic species is ready for the reaction. |
| Inefficient Transmetalation | Add 1-2 equivalents of CuI as a co-catalyst. Add 3 equivalents of LiCl to the reaction mixture. | CuI can accelerate the transmetalation step.[3] LiCl can break up tin aggregates and facilitate the transfer of the organic group to palladium.[4] |
| Poor Ligand Choice | If using Pd₂(dba)₃, add a suitable phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich ligand like P(t-Bu)₃. | The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[2] |
| Decomposition of Stannane | Ensure the organostannane is pure and has not degraded. Use freshly prepared or recently purchased reagent. | Organostannanes can decompose over time, especially if exposed to light or air, although they are generally more stable than other organometallics.[5] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Organostannane | Lower the reaction temperature. Ensure slow addition of the organostannane to the reaction mixture. | Homocoupling can be favored at higher temperatures. Slow addition can help maintain a low concentration of the organostannane, disfavoring the dimerization reaction.[5] |
| Protodestannylation | Ensure anhydrous reaction conditions. Use freshly distilled, dry solvents. | Traces of water or other protic sources can lead to the cleavage of the carbon-tin bond, reducing the amount of organostannane available for the cross-coupling. |
| Dehalogenation of Quinolizinone | Add a mild, non-nucleophilic base if acidic conditions may be generated. | If the reaction generates acidic byproducts, it could lead to the removal of the halide from the starting material. |
Experimental Protocols
While a specific protocol for the Stille coupling on a quinolizinone was not found in the literature, a detailed procedure for the closely related quinolizinium scaffold provides a valuable starting point. The principles and conditions are expected to be largely transferable.
Representative Protocol: Stille Coupling of a Bromoquinolizinium Salt with an Arylstannane
This protocol is adapted from general procedures for Stille couplings on N-heterocycles.
Materials:
-
Bromoquinolizinium salt (1.0 equiv)
-
Aryltributylstannane (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromoquinolizinium salt (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous, degassed DMF via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aryltributylstannane (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables provide a summary of typical reaction conditions that can be used as a starting point for optimization.
Table 1: Catalyst and Ligand Selection
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 2-10 | A common and effective catalyst for a range of substrates. |
| Pd₂(dba)₃ | AsPh₃ | 1-5 (Pd), 4-20 (Ligand) | Triphenylarsine can be an effective ligand, sometimes outperforming phosphines. |
| PdCl₂(PPh₃)₂ | PPh₃ (internal) | 5-10 | A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
Table 2: Solvent and Temperature Optimization
| Solvent | Typical Temperature Range (°C) | Notes |
| DMF | 80 - 120 | A common polar aprotic solvent for Stille couplings. |
| Toluene | 80 - 110 | A non-polar alternative, useful for substrates with different solubility. |
| Dioxane | 80 - 100 | Another common solvent for cross-coupling reactions. |
| NMP | 60 - 100 | N-Methyl-2-pyrrolidone can sometimes improve yields for challenging substrates. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Stille cross-coupling for quinolizinone synthesis.
Caption: Troubleshooting workflow for Stille cross-coupling.
References
Technical Support Center: Overcoming Solubility Challenges of 4H-Benzo[a]quinolizin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4H-Benzo[a]quinolizin-4-one in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Specific experimental data for this compound is limited in publicly available literature. However, data for the parent compound, quinolizin-4-one, can provide some initial insights.
Table 1: Physicochemical Properties of Quinolizin-4-one
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
Note: These values are for the parent quinolizin-4-one and should be used as an estimation for the benzo[a] derivative.
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A2: Precipitation in aqueous media is a common issue for poorly soluble compounds. The high lipophilicity, suggested by the XLogP3-AA of the parent compound, indicates low aqueous solubility. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution as it exceeds its solubility limit in the final aqueous environment.
Q3: What are the general strategies to improve the solubility of compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1]
-
Modification of Crystal Habit: Using amorphous forms or co-crystals can increase solubility compared to stable crystalline forms.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution.[2]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3][4]
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Issue 1: Compound precipitates when preparing a stock solution.
Table 2: Troubleshooting Stock Solution Preparation
| Possible Cause | Suggested Solution | Experimental Protocol |
| Incorrect solvent choice. | Use a strong organic solvent. DMSO is a common first choice for poorly soluble compounds. Other options include DMF, DMA, or NMP. | See Protocol 1: Preparation of a Concentrated Stock Solution . |
| Concentration is too high. | Prepare a less concentrated stock solution. | Start with a 10 mM stock and dilute further if precipitation occurs. |
| Compound has degraded. | Use a fresh vial of the compound. | Store the compound under recommended conditions (typically cool and dry, protected from light). |
Issue 2: Compound precipitates upon dilution of the stock solution into aqueous media.
Table 3: Troubleshooting Dilution into Aqueous Media
| Possible Cause | Suggested Solution | Experimental Protocol |
| Exceeding aqueous solubility. | Reduce the final concentration of the compound in the aqueous medium. | Perform a serial dilution of your stock solution to determine the maximum soluble concentration. |
| Rapid change in solvent polarity. | Use a stepwise dilution method. | See Protocol 2: Stepwise Dilution into Aqueous Media . |
| pH of the medium is not optimal for solubility. | Adjust the pH of the final aqueous solution. | See Protocol 3: pH Modification for Solubility Enhancement . |
| Insufficient solubilizing agents. | Incorporate co-solvents or surfactants in the final aqueous medium. | See Protocol 4: Use of Co-solvents and Surfactants . |
| Complexation may be required. | Utilize cyclodextrins to form inclusion complexes. | See Protocol 5: Solubility Enhancement using Cyclodextrins . |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.
-
Visually inspect the solution for any remaining solid particles. If the solution is not clear, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes and use the supernatant.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Stepwise Dilution into Aqueous Media
-
Prepare your desired aqueous medium (e.g., cell culture medium, phosphate-buffered saline).
-
Instead of adding the concentrated DMSO stock directly to the final volume of aqueous medium, first, perform an intermediate dilution in the aqueous medium. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of the aqueous medium to get a 100 µM solution with 1% DMSO.
-
Vortex gently immediately after adding the stock solution.
-
Use this intermediate dilution to make your final dilutions. This gradual decrease in solvent polarity can help prevent precipitation.
Protocol 3: pH Modification for Solubility Enhancement
-
Note: The effect of pH on the solubility of this compound is not experimentally determined. This protocol is based on general principles for quinoline-containing compounds, which are often weakly basic and show increased solubility at lower pH.[2][5]
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
This will help determine the optimal pH range for solubility. For experiments, adjust the pH of your final aqueous medium to be within this optimal range, ensuring it is compatible with your experimental system (e.g., cell viability).
Protocol 4: Use of Co-solvents and Surfactants
-
Prepare your aqueous medium containing a small percentage of a co-solvent such as ethanol, polyethylene glycol 400 (PEG400), or propylene glycol. A final concentration of 1-5% is a good starting point.
-
Alternatively, add a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous medium at a concentration typically below 0.1%.
-
Add the DMSO stock solution of this compound to the co-solvent or surfactant-containing medium while vortexing.
-
Visually inspect for any precipitation.
Protocol 5: Solubility Enhancement using Cyclodextrins
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous medium. Concentrations can range from 1% to 10% (w/v).
-
Add the DMSO stock solution of this compound to the cyclodextrin solution.
-
Stir or shake the mixture for several hours at room temperature to allow for the formation of the inclusion complex.
-
This method can significantly increase the apparent aqueous solubility of the compound.
Data on Structurally Similar Compounds
Due to the lack of specific solubility data for this compound, data from the structurally related, poorly soluble anticancer drug camptothecin and its analogs can be informative.
Table 4: Solubility of Camptothecin and its Analogs
| Compound | Solvent | Solubility | Source |
| Camptothecin | Water | < 5 µg/mL | [6] |
| Camptothecin | Ethanol, Methanol, Acetonitrile, DMSO, Methylene chloride | Soluble | [3] |
| Topotecan | Water | up to 1 mg/mL | [7] |
| Irinotecan | Water | Water-soluble analogue of camptothecin | [8] |
This data suggests that while the parent heterocyclic structures are poorly water-soluble, modifications can significantly improve aqueous solubility.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Signaling Pathway Context
Given that many quinoline-based compounds are kinase inhibitors, a common signaling pathway they might target is the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[9][10][11]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. Camptothecin - Aphios [aphios.com]
- 4. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 4H-Benzo[a]quinolizin-4-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-Benzo[a]quinolizin-4-one derivatives. The information is designed to address common challenges encountered during stability testing experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the stability testing of this compound derivatives, presented in a question-and-answer format.
Issue 1: Inconsistent results in forced degradation studies.
-
Question: Why am I seeing variable degradation profiles for the same this compound derivative under identical stress conditions?
-
Answer: Inconsistent results in forced degradation studies can stem from several factors. Firstly, ensure the initial sample purity is consistent across all experiments, as impurities can act as catalysts or degradation initiators. Secondly, meticulously control experimental parameters such as temperature, pH, and the concentration of stress agents (acid, base, oxidizing agent).[1][2] Even minor variations can significantly impact degradation rates. Finally, consider the influence of dissolved oxygen in your solvents, which can affect oxidative degradation pathways. Degassing solvents prior to use is a recommended practice.
Issue 2: Unexpected degradation products are observed.
-
Answer: The appearance of unexpected degradation products can be attributed to complex reaction mechanisms. The quinolizinone core, being a nitrogen-containing heterocyclic system, can undergo various reactions.[3] For instance, the lactam functionality within the quinolizinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The aromatic rings can undergo oxidation, and the benzylic positions may also be prone to oxidative degradation. It is also possible that interactions with excipients or impurities in the drug substance are leading to secondary degradation pathways.[4]
Issue 3: Difficulty in separating the parent compound from its degradation products using HPLC.
-
Question: I am struggling to achieve baseline separation between the parent this compound derivative and its degradation products on my HPLC system. What can I do?
-
Answer: Co-elution is a common challenge in stability-indicating methods. To improve separation, consider the following chromatographic adjustments. Optimize the mobile phase composition by varying the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. Adjusting the pH of the mobile phase can alter the ionization state of both the parent molecule and its degradants, thereby influencing their retention times. Experiment with different column stationary phases (e.g., C18, C8, phenyl-hexyl) to exploit different separation mechanisms. Finally, a gradient elution method is often more effective than an isocratic one for separating complex mixtures of parent drug and degradation products.[5][6]
Issue 4: The compound shows significant degradation under photostability testing.
-
Question: My this compound derivative is highly unstable when exposed to light. How can I mitigate this?
-
Answer: Photolability is a known issue for many aromatic and heterocyclic compounds. The first step is to confirm that the degradation is indeed light-induced by running a control sample in the dark. If photolability is confirmed, the primary mitigation strategy is to protect the compound from light at all stages of manufacturing, storage, and handling by using amber glassware or light-resistant packaging.[7] For drug product formulation, the addition of a light-absorbing excipient or a protective coating on the dosage form can also be effective.
Frequently Asked Questions (FAQs)
1. What are the typical stress conditions for forced degradation studies of this compound derivatives?
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at temperatures above the recommended storage conditions (e.g., 70°C).
-
Photostability: Exposing the drug substance to a combination of visible and UV light, as per ICH Q1B guidelines.[7]
2. What are the likely degradation pathways for the this compound core structure?
Based on the functional groups present, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide (lactam) bond in the quinolizinone ring is a key site for hydrolytic cleavage under both acidic and basic conditions, which would result in a ring-opened carboxylic acid and an amine.
-
Oxidation: The electron-rich aromatic rings and the nitrogen atom are susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions that may include oxidation, reduction, or rearrangement.
3. What analytical techniques are most suitable for stability testing of these derivatives?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability testing.[5][6] A validated stability-indicating HPLC method should be able to separate the parent drug from all its degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in the functional groups of the drug substance over time.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of the solid drug substance in a stability chamber at 70°C for one week. At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.
-
Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.[7]
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | 5 - 20% |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours | 10 - 30% |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | 10 - 40% |
| Thermal (Solution) | - | 70°C | 48 hours | 5 - 15% |
| Thermal (Solid) | - | 70°C | 1 week | < 5% |
| Photostability | ICH Q1B | Ambient | - | Variable |
Note: The expected degradation percentages are indicative and will vary depending on the specific substituents on the this compound core.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Decision tree for HPLC method optimization.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kinampark.com [kinampark.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
troubleshooting common problems in the synthesis of 4H-quinolizin-4-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4H-quinolizin-4-ones. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 4H-quinolizin-4-ones?
A1: Several effective methods for the synthesis of 4H-quinolizin-4-ones have been developed. Some of the most prevalent contemporary strategies include:
-
Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation: This method provides facile access to substituted 4H-quinolizin-4-ones.[1]
-
One-Pot Synthesis via Alkyne Substrate Control: This approach allows for the efficient and selective synthesis of 3-substituted 4H-quinolizin-4-ones with a broad substrate scope.[2][3]
-
Enzymatic Synthesis: Biocatalytic methods are emerging, offering environmentally friendly routes to specific quinolizinone scaffolds, such as 2-hydroxy-4H-quinolizin-4-one.[4][5]
-
Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed for the synthesis of this heterocyclic system.[6]
Q2: I am observing a very low yield in my synthesis. What are the potential general causes?
A2: Low yields in the synthesis of 4H-quinolizin-4-ones can stem from several factors. Historically, some synthetic routes were plagued by very low yields (less than 3%).[6][7] Common modern issues include:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or degradation of reagents.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product degradation: The target 4H-quinolizin-4-one may be unstable under the reaction or workup conditions.
-
Purification losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatographic purification.
Q3: How can I purify my synthesized 4H-quinolizin-4-one derivative?
A3: Purification of 4H-quinolizin-4-ones is most commonly achieved by column chromatography on silica gel.[6] The choice of eluent system is critical and typically involves a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[6] The polarity of the eluent can be adjusted based on the polarity of the specific derivative. In some cases, recrystallization from an appropriate solvent system can also be an effective purification method.
Q4: Are there any specific safety precautions I should take during the synthesis of 4H-quinolizin-4-ones?
A4: Standard laboratory safety practices should always be followed. Specific precautions depend on the synthetic route being employed. For example:
-
Many syntheses involve the use of strong bases (e.g., n-butyllithium, sodium hydride), which are pyrophoric and require handling under an inert atmosphere.[6]
-
Organometallic reagents and catalysts (e.g., palladium complexes) can be toxic and should be handled with care.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always consult the Safety Data Sheets (SDS) for all reagents and solvents used in your synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product in my Tandem Horner-Wadsworth-Emmons/Cyclisation reaction. What should I check?
A: Low yield in this reaction can be due to several factors. Here is a systematic approach to troubleshooting:
-
Check the quality of your reagents:
-
Phosphonate reagent: Ensure it is pure and dry.
-
Base: The choice and quality of the base are critical. For example, using sodium hydride requires ensuring it is fresh and has not been passivated by atmospheric moisture.
-
Aldehyde/Ketone: Verify the purity of the carbonyl compound, as impurities can interfere with the reaction.
-
-
Reaction conditions:
-
Temperature: The olefination and cyclization steps may have different optimal temperatures. Ensure the temperature is carefully controlled at each stage.
-
Reaction time: The reaction may require longer times to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Moisture and Air Sensitivity: The Horner-Wadsworth-Emmons reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Below is a troubleshooting workflow diagram for low yield in the Horner-Wadsworth-Emmons/Cyclisation synthesis of 4H-quinolizin-4-ones.
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Side Products
Q: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity of the Horner-Wadsworth-Emmons reaction?
A: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[8] However, the stereoselectivity can be influenced by several factors:
-
Nature of the phosphonate: Using phosphonates with bulky ester groups can increase (E)-selectivity.
-
Reaction conditions: The choice of base and solvent can significantly impact the E/Z ratio. For example, using sodium hydride in tetrahydrofuran often gives good (E)-selectivity.
-
Temperature: Running the reaction at lower temperatures can sometimes improve stereoselectivity.
-
Carbonyl compound: The steric and electronic properties of the aldehyde or ketone can also influence the stereochemical outcome.
Q: I am observing unexpected byproducts in my one-pot synthesis of 3-substituted 4H-quinolizin-4-ones. What could be the cause?
A: One-pot reactions, while efficient, can sometimes lead to a complex mixture of products if not properly controlled.[9] Potential issues include:
-
Self-condensation of starting materials: The starting materials may react with themselves under the reaction conditions.
-
Incomplete cyclization: The intermediate may not fully cyclize to form the desired quinolizinone, leading to the isolation of acyclic precursors.
-
Side reactions of functional groups: If your starting materials have other reactive functional groups, they may undergo undesired transformations.
-
Incorrect stoichiometry: The ratio of reactants is crucial in one-pot syntheses. Ensure accurate measurement of all components.
Problem 3: Purification Difficulties
Q: My 4H-quinolizin-4-one is difficult to purify by column chromatography. The compound seems to be streaking on the TLC plate. What can I do?
A: Streaking on TLC plates is often an indication of the compound's high polarity or its interaction with the stationary phase (silica gel). 4H-quinolizin-4-ones can exhibit zwitterionic character, which contributes to their polarity.[4]
-
Modify the eluent system:
-
Add a small amount of a more polar solvent, such as methanol or acetic acid, to the eluent. This can help to reduce tailing by competing with the compound for active sites on the silica gel.
-
Consider using a different stationary phase, such as alumina or reverse-phase silica gel.
-
-
Use a different purification technique:
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative TLC or HPLC: For small quantities or difficult separations, these techniques can be very effective.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted 4H-Quinolizin-4-ones via One-Pot Reaction
This protocol is based on the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones.[3]
Materials:
-
2-Pyridylacetonitrile derivative
-
Alkynyl ester
-
Potassium hydroxide (KOH)
-
Ethyl acetate (EA)
Procedure:
-
To a solution of the 2-pyridylacetonitrile derivative (1.0 mmol) and the alkynyl ester (3.0 mmol) in ethyl acetate (10 mL), add potassium hydroxide (3.0 mmol).
-
Heat the reaction mixture at reflux for 4 hours in air.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-substituted 4H-quinolizin-4-one.
Protocol 2: Enzymatic Synthesis of 2-Hydroxy-4H-quinolizin-4-one
This protocol is a one-pot enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold.[4][5]
Materials:
-
2-Pyridylacetic acid
-
Malonic acid
-
Magnesium chloride (MgCl₂)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Phenylacetate-CoA ligase (PcPCL)
-
Malonyl-CoA synthase (AtMatB)
-
Type III polyketide synthase (HsPKS3)
-
Potassium phosphate buffer (100 mM, pH 7.5)
Procedure:
-
In a reaction vessel, combine 2-pyridylacetic acid (0.1 mmol), malonic acid (0.1 mmol), MgCl₂ (62.5 µmol), ATP (60 µmol), and CoA (0.45 mmol) in 10 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add PcPCL (10 nmol) and AtMatB (10 nmol) to the mixture.
-
Incubate the reaction at 30 °C for 1 hour.
-
Add HsPKS3 (10 nmol) to the reaction mixture.
-
Continue the incubation at 33 °C for another 6 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Redissolve the residue in methanol and analyze by HPLC and LC-MS. For preparative scale, purify by semi-preparative HPLC.
Quantitative Data
Table 1: Yields of 3-Substituted 4H-Quinolizin-4-ones from One-Pot Synthesis [3]
| Entry | 2-Pyridylacetonitrile Derivative | Alkynyl Ester | Yield (%) |
| 1 | 2-Pyridylacetonitrile | Ethyl propiolate | 80 |
| 2 | 2-Pyridylacetonitrile | Methyl propiolate | 75 |
| 3 | 2-Pyridylacetonitrile | Benzyl propiolate | 91 |
| 4 | 2-(4-Methylpyridyl)acetonitrile | Ethyl propiolate | 85 |
| 5 | 2-(4-Methoxypyridyl)acetonitrile | Ethyl propiolate | 82 |
| 6 | 2-Pyridylacetonitrile | Ethyl phenylpropiolate | 78 |
Diagrams
Reaction Pathway: One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones
The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones.
Caption: One-pot synthesis reaction pathway.
Experimental Workflow: Enzymatic Synthesis
This diagram outlines the key steps in the one-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one.
Caption: Enzymatic synthesis workflow.
References
- 1. Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bohrium.com [bohrium.com]
- 3. One-Pot Synthesis of 3-Substituted 4 H-Quinolizin-4-ones via Alkyne Substrate Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of 2-hydroxy-4 H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.uob.edu.ly [journals.uob.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quinolinone Derivatives as Mutant IDH1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of quinolinone derivatives as mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of quinolinone-based mutant IDH1 inhibitors?
A1: Quinolinone derivatives act as allosteric inhibitors of mutant IDH1 enzymes.[1] They do not bind to the active site but rather to a pocket at the dimer interface of the enzyme. This binding event locks the enzyme in an inactive conformation, preventing it from converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).
Q2: What are the key structural features of quinolinone derivatives important for their inhibitory activity?
A2: Structure-activity relationship (SAR) studies have highlighted several key features:
-
Quinolinone Core: Essential for binding to the allosteric site.
-
Substitutions on the Quinolinone Ring: Modifications at the 6-position, such as a chloro group, have been shown to enhance potency.
-
Linker and Side Chain: The nature of the linker and the appended ring system significantly influences potency, selectivity, and pharmacokinetic properties. For example, an ethylamino linker connected to a substituted pyrimidine ring has proven effective.[1]
Q3: What level of selectivity should I aim for between mutant and wild-type IDH1?
A3: A high degree of selectivity is crucial to minimize off-target effects and potential toxicity. Ideally, inhibitors should exhibit potent inhibition of mutant IDH1 (in the low nanomolar range) with minimal to no activity against the wild-type enzyme at therapeutic concentrations.
Q4: What are the common off-target effects associated with the quinolinone scaffold?
A4: The quinoline scaffold is a privileged structure in medicinal chemistry and can interact with various biological targets.[2][3] Potential off-target effects to consider include inhibition of kinases and interactions with hERG channels.[4] It is advisable to perform kinome screening and hERG liability assays during the lead optimization phase.
Troubleshooting Guides
Enzymatic Assays
Q5: My fluorescence-based enzymatic assay shows high background noise. What could be the cause?
A5: High background in fluorescence-based assays can stem from several factors:
-
Compound Interference: Quinolinone derivatives can possess intrinsic fluorescent properties, leading to high background readings.[5][6] Always run a control with the compound alone (no enzyme) to assess its intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Reagent Purity: Impurities in the enzyme, substrate, or buffer components can contribute to background fluorescence. Ensure high-purity reagents are used.
-
Assay Plate: Use of incorrect microplates can be a factor. Black, opaque plates are recommended for fluorescence assays to minimize light scatter and well-to-well crosstalk.
Q6: The IC50 values for my quinolinone derivatives are inconsistent between experiments. What should I check?
A6: Inconsistent IC50 values can be due to:
-
Compound Solubility: Quinolinone derivatives can have limited aqueous solubility.[7] Precipitation of the compound at higher concentrations will lead to inaccurate determinations of inhibitory potency. Visually inspect the assay wells for any signs of precipitation. It is also recommended to determine the kinetic solubility of your compounds in the assay buffer.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Activity: Variations in enzyme activity between batches or due to improper storage can affect IC50 values. Always use a reference inhibitor to normalize data between experiments.
Cell-Based Assays
Q7: I am not observing a significant reduction in 2-HG levels in my cell-based assay despite my compound having a potent enzymatic IC50. What could be the issue?
A7: Discrepancies between enzymatic and cellular activity can arise from:
-
Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Plasma Protein Binding: If the cell culture medium contains serum, high plasma protein binding can reduce the free concentration of the compound available to enter the cells.
Q8: My LC-MS/MS analysis of 2-HG is showing variable results. What are the common pitfalls?
A8: Challenges in LC-MS/MS quantification of 2-HG include:
-
Sample Preparation: Inefficient extraction of 2-HG from cells or tissues can lead to underestimation. Ensure the extraction protocol is optimized and validated.
-
Matrix Effects: Components of the cell lysate or plasma can interfere with the ionization of 2-HG, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.[8][9][10]
-
Chromatographic Resolution: Proper chromatographic separation of D-2-HG from its enantiomer, L-2-HG, and other isomeric metabolites is critical for accurate quantification.[8][9]
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Quinolinone Derivatives as Mutant IDH1 Inhibitors
| Compound ID | R1 (Quinolinone) | Linker | R2 (Terminal Ring) | mIDH1 R132H IC50 (nM) | mIDH1 R132C IC50 (nM) | WT IDH1 IC50 (µM) |
| Lead Cmpd | 6-Cl | -(S)-CH(CH3)NH- | 4-methoxypyrimidine-5-carbonitrile | 18.4 | 13 | >100 |
| Analog 1 | 6-F | -(S)-CH(CH3)NH- | 4-methoxypyrimidine-5-carbonitrile | 35.2 | 25 | >100 |
| Analog 2 | 6-Cl | -(R)-CH(CH3)NH- | 4-methoxypyrimidine-5-carbonitrile | >1000 | >1000 | >100 |
| Analog 3 | 6-Cl | -(S)-CH(CH3)NH- | Pyridine-2-carbonitrile | 150 | 120 | >50 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vitro ADME and Pharmacokinetic Properties of a Preclinical Candidate
| Parameter | Value |
| Solubility (pH 7.4) | 50 µM |
| Caco-2 Permeability (Papp A→B) | 5 x 10⁻⁶ cm/s |
| Efflux Ratio (B→A / A→B) | < 2 |
| Microsomal Stability (t½, human) | > 60 min |
| Plasma Protein Binding (human) | 95% |
| Oral Bioavailability (rat) | 40% |
| Clearance (rat) | 20 mL/min/kg |
| Volume of Distribution (rat) | 2 L/kg |
| Half-life (rat) | 4 hours |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Mutant IDH1 Enzymatic Inhibition Assay (Fluorescence-Based)
-
Reagents and Materials:
-
Recombinant human mutant IDH1 (R132H or R132C) enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
Test compounds (quinolinone derivatives) dissolved in DMSO
-
Black, opaque 384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 100 nL of the compound dilutions to the assay plate.
-
Prepare an enzyme solution containing mutant IDH1 in assay buffer.
-
Prepare a substrate/cofactor mix containing α-KG, NADPH, diaphorase, and resazurin in assay buffer.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/cofactor mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm).
-
Calculate the percent inhibition and determine the IC50 values.
-
Cell-Based 2-HG Measurement Assay (LC-MS/MS)
-
Reagents and Materials:
-
IDH1-mutant cell line (e.g., U87-MG with R132H mutation)
-
Cell culture medium and supplements
-
Test compounds (quinolinone derivatives)
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
-
Stable isotope-labeled 2-HG internal standard (¹³C₅-2-HG)
-
LC-MS/MS system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for 24-48 hours.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 1 mL of pre-chilled extraction solvent containing the internal standard to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and analyze by LC-MS/MS.
-
Quantify the 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
In Vitro ADME: Metabolic Stability Assay (Liver Microsomes)
-
Reagents and Materials:
-
Human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Positive control compound (e.g., Verapamil)
-
Acetonitrile with internal standard for quenching
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance.
-
Visualizations
Caption: Signaling pathway of mutant IDH1 and the mechanism of quinolinone inhibitors.
Caption: Experimental workflow for the optimization of quinolinone-based mIDH1 inhibitors.
References
- 1. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Multidrug Resistance with Novel Benzo[a]quinolizin-4-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel benzo[a]quinolizin-4-ones to address multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which benzo[a]quinolizin-4-ones are proposed to overcome multidrug resistance?
A1: Benzo[a]quinolizin-4-one derivatives have been shown to reverse multidrug resistance by increasing the intracellular accumulation of chemotherapeutic drugs.[1][2][3] This is achieved by inhibiting the function of efflux pumps, such as P-glycoprotein (P-gp), without altering the expression levels of the pump at either the transcriptional or translational level.[1][2][3] The proposed mechanism involves direct binding to P-gp and competing with chemotherapeutic agents, thereby reducing their efflux from the cancer cell.[2]
Q2: Are benzo[a]quinolizin-4-ones cytotoxic on their own?
A2: At concentrations effective for reversing MDR (e.g., 10 μM), some benzo[a]quinolizin-4-one derivatives have been shown to be non-toxic.[1][2] However, like any compound, cytotoxicity should be evaluated for each specific derivative and cell line used. It is crucial to determine a non-toxic concentration range for these compounds before conducting MDR reversal experiments.
Q3: What type of cancer cell lines are suitable for studying the effects of benzo[a]quinolizin-4-ones on MDR?
A3: Suitable cell lines are those that exhibit an MDR phenotype, often characterized by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3] A common approach is to use a drug-sensitive parental cell line and its drug-resistant counterpart, which has been developed through continuous exposure to a chemotherapeutic agent.[1][3] An example is the etoposide-resistant non-small cell lung carcinoma cell line, A549RT-eto.[1][2]
Q4: How can I confirm that my cell line has an MDR phenotype mediated by P-glycoprotein?
A4: The MDR phenotype can be confirmed through several methods:
-
Gene Expression Analysis: Use real-time PCR (qPCR) to quantify the mRNA levels of the MDR1 gene (also known as ABCB1), which encodes P-gp.[1][2]
-
Protein Expression Analysis: Use Western blotting to detect the P-gp protein levels.[1][2]
-
Functional Assay: Employ flow cytometry with a fluorescent P-gp substrate (e.g., rhodamine 123) to measure the efflux activity.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for the chemotherapeutic agent in the presence of a benzo[a]quinolizin-4-one derivative.
-
Question: We are observing high variability in the IC50 values of our chemotherapeutic drug when co-administered with a benzo[a]quinolizin-4-one. What could be the cause?
-
Answer:
-
Compound Stability: Ensure that the benzo[a]quinolizin-4-one derivative is stable in your cell culture medium for the duration of the experiment. Degradation of the compound could lead to inconsistent effects. Consider performing stability tests.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the assay can significantly impact IC50 values. Ensure precise and uniform cell seeding in all wells.
-
Drug Interaction: There might be an unforeseen interaction between the chemotherapeutic agent and the benzo[a]quinolizin-4-one derivative. Perform control experiments with each compound alone and in combination at various concentrations.
-
Assay Timing: The timing of drug addition can be critical. Standardize the protocol for when each compound is added to the cells.
-
Issue 2: High background fluorescence in the P-gp efflux assay using flow cytometry.
-
Question: Our flow cytometry results for the P-gp efflux assay show high background fluorescence, making it difficult to distinguish between the control and treated cells. How can we reduce the background?
-
Answer:
-
Cell Washing: Ensure thorough washing of the cells to remove any unbound fluorescent substrate before analysis. Use a chilled buffer for washing to minimize passive diffusion.
-
Substrate Concentration: You may be using too high a concentration of the fluorescent substrate. Titrate the substrate to find the optimal concentration that gives a good signal-to-noise ratio.
-
Incubation Time: Optimize the incubation time for the fluorescent substrate. A shorter incubation time might be sufficient to load the cells without causing excessive background.
-
Autofluorescence Control: Always include an unstained cell sample to set the baseline for autofluorescence.
-
Issue 3: No change in P-gp expression after treatment with benzo[a]quinolizin-4-ones in the Western blot.
-
Question: We performed a Western blot to check for P-gp expression after treating our MDR cells with a benzo[a]quinolizin-4-one, but we don't see any change compared to the untreated control. Is our experiment failing?
-
Answer:
-
Expected Outcome: This is actually the expected outcome. Benzo[a]quinolizin-4-ones are reported to inhibit the function of P-gp, not its expression.[1][2] Therefore, you should not expect to see a decrease in the P-gp protein band on your Western blot.
-
Positive Control: To validate your Western blot, include a positive control cell line known to express high levels of P-gp and a negative control with low or no expression.
-
Loading Control: Ensure you have a reliable loading control (e.g., β-actin, GAPDH) to confirm that equal amounts of protein were loaded in each lane.
-
Data Presentation
Table 1: Effect of Benzo[a]quinolizin-4-one Derivatives on Etoposide Cytotoxicity in A549 and A549RT-eto Cells
| Cell Line | Treatment | Etoposide IC50 (μM) | Fold Resistance |
| A549 (Parental) | Etoposide alone | ~6.3 | 1 |
| A549RT-eto (Resistant) | Etoposide alone | 176 | 28 |
| A549RT-eto (Resistant) | Etoposide + Benzo[a]quinolizin-4-one Derivative 1 | 22.4 | 3.6 |
| A549RT-eto (Resistant) | Etoposide + Benzo[a]quinolizin-4-one Derivative 2 | 23.8 | 3.8 |
| A549RT-eto (Resistant) | Etoposide + Benzo[a]quinolizin-4-one Derivative 3 | 24.7 | 3.9 |
Data synthesized from studies on etoposide-resistant non-small cell lung carcinoma cells.[1][2]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic activity of compounds.
-
Materials:
-
Parental and MDR cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Benzo[a]quinolizin-4-one derivatives
-
Chemotherapeutic agent (e.g., etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the chemotherapeutic agent, the benzo[a]quinolizin-4-one derivative, or a combination of both. Include untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. P-gp Efflux Assay (Flow Cytometry)
This protocol measures the efflux pump activity.
-
Materials:
-
MDR cancer cell lines
-
Flow cytometry tubes
-
Complete cell culture medium
-
Benzo[a]quinolizin-4-one derivative
-
Known P-gp inhibitor (positive control, e.g., verapamil)
-
Fluorescent P-gp substrate (e.g., rhodamine 123)
-
Flow cytometer
-
-
Methodology:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with the benzo[a]quinolizin-4-one derivative or a known P-gp inhibitor for 1 hour at 37°C.
-
Add the fluorescent P-gp substrate (e.g., rhodamine 123 at 1 μg/mL) and incubate for another hour at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 μL of ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in treated cells compared to untreated cells indicates inhibition of efflux.
-
3. Western Blotting for P-gp Expression
This protocol is for detecting the protein levels of P-gp.
-
Materials:
-
Parental and MDR cancer cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 μg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of MDR reversal by benzo[a]quinolizin-4-ones.
Caption: Workflow for evaluating benzo[a]quinolizin-4-ones.
References
Technical Support Center: Synthetic Route Optimization for Substituted Quinolizin-4-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted quinolizin-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted quinolizin-4-ones?
A1: Several methods have been developed for the synthesis of the 4H-quinolizin-4-one core. Classical approaches often involve multi-step sequences, while modern methods utilize transition-metal catalysis to improve efficiency and substrate scope.[1][2] Some prominent strategies include:
-
Ring-closing metathesis: This modular route involves the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and subsequent palladium-catalyzed dehydrogenation. This method provides good yields and allows for diverse substitution patterns that are otherwise difficult to achieve.[1]
-
Rhodium(III)-catalyzed oxidative annulation: This approach utilizes the reaction of pyridin-2(1H)-ones with alkynes via a double C-H activation, offering a straightforward route to highly functionalized 4H-quinolizin-4-ones from readily available starting materials.[1]
-
One-pot Stobbe condensation followed by cyclization: This method allows for the construction of 2-substituted-4-oxo-4H-quinolizine core structures from commercially available 2-pyridinecarbaldehyde.[1]
-
Palladium-catalyzed carbonylative annulation: This technique can be employed for the synthesis of related structures like pyridoisoquinolinones from 2-benzylpyridines.[1]
-
Alkyne Substrate Control Strategy: A one-pot synthesis of 3-substituted 4H-quinolizin-4-ones can be achieved with good selectivity and high efficiency by controlling the alkyne substrate. This mild and cost-efficient reaction has a broad substrate scope.[3][4][5]
Q2: I am observing very low yields in my synthesis. What are the potential causes?
A2: Low yields in quinolizin-4-one synthesis can stem from several factors:
-
Harsh Reaction Conditions: Many traditional synthetic routes require harsh conditions, such as high temperatures or the use of strong bases, which can lead to decomposition of starting materials or products.[4]
-
Side Reactions: Depending on the chosen route and substrates, side reactions can compete with the desired transformation. For instance, in syntheses involving acylation of 2-picoline anions, mixtures of products can be obtained.[2]
-
Steric Hindrance: Bulky substituents on either the pyridine precursor or the coupling partner can hinder the reaction and reduce yields.
-
** Catalyst Inefficiency:** In metal-catalyzed reactions, the choice of catalyst, ligand, and reaction conditions is crucial. An inappropriate catalyst system can lead to poor conversion.
-
Workup and Purification Losses: The product may be lost during the extraction or purification steps. It is important to ensure the product is not soluble in the aqueous layer during workup and that the chosen chromatography conditions are suitable.[6]
Q3: How can I improve the regioselectivity of my substitution on the quinolizin-4-one core?
A3: Achieving high regioselectivity is a common challenge. The choice of synthetic strategy is the primary determinant of the substitution pattern.
-
For 2-substituted derivatives, a one-pot Stobbe condensation followed by cyclization starting from 2-pyridinecarbaldehyde has proven effective.[1]
-
For 3-substituted quinolizin-4-ones, an alkyne substrate control strategy offers a facile and selective method.[3][4][5]
-
A rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes can also produce highly functionalized quinolizin-4-ones with specific substitution patterns.[1]
Q4: Are there any enzymatic or biocatalytic methods available for the synthesis of quinolizin-4-ones?
A4: Yes, enzymatic approaches are emerging as a green alternative to traditional chemical synthesis. For instance, 2-hydroxy-4H-quinolizin-4-one scaffolds can be synthesized by integrating three enzymes: a phenylacetate-CoA ligase, a malonyl-CoA synthase, and a type III polyketide synthase.[7] This one-pot enzymatic synthesis avoids harsh reaction conditions and can be performed at mild temperatures (e.g., 37°C).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (in metal-catalyzed reactions). | Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider screening different catalysts or ligands. |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Some reactions may require elevated temperatures, while others are sensitive to heat.[1] | |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction outcome. Screen a range of solvents with different polarities. | |
| Poor quality of starting materials. | Ensure all starting materials are pure and dry. Impurities can inhibit the reaction. | |
| Formation of Multiple Products/Isomers | Lack of regioselectivity in the chosen synthetic route. | Re-evaluate the synthetic strategy. For specific substitution patterns, choose a method known for its high regioselectivity (see FAQ Q3). |
| Side reactions due to reactive functional groups. | Protect sensitive functional groups on your starting materials before the key reaction step. | |
| Difficulty in Product Purification | Product has similar polarity to byproducts or unreacted starting materials. | Optimize the chromatographic conditions (e.g., solvent system, gradient, type of stationary phase). Consider recrystallization or distillation if applicable. |
| Product is unstable on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or opt for a non-chromatographic purification method like recrystallization. | |
| Reaction Fails to Go to Completion | Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. |
| Reversible reaction. | Consider removing a byproduct to drive the equilibrium towards the product side. | |
| Catalyst deactivation. | In catalytic reactions, the catalyst may deactivate over time. Adding a fresh portion of the catalyst might help. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control[5]
This method utilizes a sequential nucleophilic addition-cyclization reaction between a 2-methylenepyridine substrate and an alkynyl ester.
Materials:
-
2-methylenepyridine derivative
-
Alkynyl ester (e.g., ethyl propiolate)
-
Base (e.g., KOH)
-
Solvent (e.g., ethyl acetate)
Procedure:
-
To a solution of the 2-methylenepyridine derivative in ethyl acetate, add the alkynyl ester.
-
Add a catalytic amount of a suitable base (e.g., KOH).
-
Heat the reaction mixture at reflux for approximately 4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 4H-quinolizin-4-one.
Protocol 2: Enzymatic Synthesis of 2-Hydroxy-4H-quinolizin-4-one Scaffolds[7]
This one-pot enzymatic synthesis integrates three enzymes for the production of the quinolizinone core.
Materials:
-
2-(pyridine-2-yl) acetic acid
-
Malonic acid
-
Phenylacetate-CoA ligase (PcPCL)
-
Malonyl-CoA synthase (AtMatB)
-
Type III polyketide synthase (HsPKS3)
-
Potassium phosphate buffer (pH 7.5)
-
MgCl₂, ATP, CoA
Procedure:
-
Prepare a reaction mixture containing 2-pyridylacetic acid, malonic acid, MgCl₂, ATP, and CoA in a potassium phosphate buffer (pH 7.5).
-
Add the enzymes PcPCL and AtMatB to the mixture.
-
Incubate the reaction at 30°C for 1 hour.
-
Add the enzyme HsPKS3 to the reaction mixture.
-
Continue the incubation at 33°C for another 6 hours.
-
Extract the product from the reaction mixture using ethyl acetate.
-
Combine the organic extracts, dry, and concentrate to obtain the crude product.
-
Purify the product by semi-preparative HPLC.
Visualizations
Caption: Workflow for the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones.
Caption: Workflow for the one-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one.
Caption: Troubleshooting logic for low-yield quinolizin-4-one synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.uob.edu.ly [journals.uob.edu.ly]
- 3. One-Pot Synthesis of 3-Substituted 4 H-Quinolizin-4-ones via Alkyne Substrate Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To [chem.rochester.edu]
- 7. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4H-Quinolizin-4-one Products by Chromatography
Welcome to the technical support center for the chromatographic purification of 4H-quinolizin-4-one products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of 4H-quinolizin-4-one derivatives.
Issue 1: The compound is streaking or tailing on the TLC plate and column.
-
Question: My 4H-quinolizin-4-one product is producing long streaks rather than tight spots on my TLC plate, and this is translating to broad, tailing peaks during column chromatography. What is causing this and how can I fix it?
-
Answer: Streaking is a common issue with polar, nitrogen-containing heterocycles like 4H-quinolizin-4-ones. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.[1]
-
Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Solution 2: Deactivate the silica gel. Before running your column, you can wash the silica gel with a solvent system containing triethylamine to neutralize the stationary phase.[2]
-
Solution 3: Consider an alternative stationary phase. If modifying the mobile phase is not effective, consider using a different stationary phase such as alumina or a reversed-phase silica gel (C18).[3]
-
Issue 2: The compound will not elute from the column.
-
Question: I've loaded my crude 4H-quinolizin-4-one product onto the column, but even with a high concentration of polar solvent, I can't get it to come off. What should I do?
-
Answer: This can happen for a few reasons. The compound may be too polar for the chosen solvent system, or it may have decomposed on the silica gel.
-
Solution 1: Increase solvent polarity. If you haven't already, gradually increase the polarity of your eluent. A "flush" with 100% methanol or a mixture of methanol in dichloromethane at the end of your run can elute very polar compounds.
-
Solution 2: Check for compound stability. 4H-quinolizin-4-ones can be sensitive to the acidic nature of silica gel.[3][4] To test for this, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is no longer on the diagonal, your compound is likely decomposing on the silica.[4]
-
Solution 3: Dry loading with an adsorbent. If your compound is sparingly soluble in your starting eluent, it may precipitate at the top of the column. In this case, pre-adsorbing your crude material onto a small amount of silica gel or Celite before loading it onto the column can improve the separation.
-
Issue 3: Poor separation of the product from impurities.
-
Question: My 4H-quinolizin-4-one product is co-eluting with an impurity, even though they have different Rf values on the TLC plate. How can I improve the separation?
-
Answer: Good separation on a TLC plate doesn't always translate to a perfect column separation, especially if the column is overloaded or not packed correctly.
-
Solution 1: Optimize the solvent system. Use a solvent system that gives your product an Rf value between 0.2 and 0.4 for the best separation. Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will help to resolve compounds with close Rf values.[2]
-
Solution 2: Check the loading. Overloading the column is a common cause of poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.
-
Solution 3: Use a different solvent system. Sometimes, changing the solvent system entirely (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the selectivity of the separation and resolve previously co-eluting spots.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 4H-quinolizin-4-ones?
A1: A common and effective starting point for the purification of 4H-quinolizin-4-one derivatives is a mixture of a non-polar and a polar solvent. Good combinations to start with are:
-
Ethyl acetate (EtOAc) in petroleum ether or hexanes: Ratios from 1:4 to 1:1 are frequently reported.[5]
-
Dichloromethane (DCM) and Methanol (MeOH): This is a more polar system suitable for more functionalized and polar derivatives.
-
Hexane/Ethyl Acetate/Dichloromethane mixtures: These can provide unique selectivity for challenging separations.[6][7]
Always develop your solvent system using Thin Layer Chromatography (TLC) first to find the optimal conditions for your specific compound.
Q2: How do I choose between isocratic and gradient elution?
A2:
-
Isocratic elution (using a single solvent mixture throughout the separation) is suitable for simple purifications where the impurities are well separated from the product on the TLC plate.
-
Gradient elution (gradually increasing the polarity of the solvent mixture during the separation) is recommended for more complex mixtures or when impurities are very close to the product. A shallow gradient often provides the best resolution.
Q3: My crude product is not very soluble in the starting eluent. How should I load it onto the column?
A3: This is a common problem. You can use a technique called "dry loading":
-
Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
Q4: How can I tell if my 4H-quinolizin-4-one is decomposing on the silica gel column?
A4: Besides the 2D TLC test mentioned in the troubleshooting guide, you might observe the following:
-
A significant amount of colored, intractable material at the top of the column that does not move.
-
The appearance of new spots on the TLC analysis of the collected fractions that were not present in the crude mixture.
-
Very low recovery of your product.
If you suspect decomposition, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Data Presentation: Exemplary Purification Parameters
The following table summarizes typical parameters for the flash chromatography purification of 4H-quinolizin-4-one derivatives, extracted from the literature. Note that these are examples and the optimal conditions will vary depending on the specific derivative and the impurities present.
| Compound Type | Scale (Crude) | Stationary Phase | Eluent System | Elution Mode | Reference |
| 2-Phenyl-4H-quinolizin-4-one | 327 mg | Silica Gel | 1:2 EtOAc/petroleum ether (40-60°C) | Isocratic | [5] |
| 1-Phenyl-2-(pyridin-2-yl)ethanone derived quinolizinone | 203.5 mg | Silica Gel | 1:1 EtOAc/petroleum ether (40-60°C) | Isocratic | [5] |
| 7-Phenyl-4H-quinolizin-4-one | Not specified | Silica Gel | 2:3 Petroleum ether (40-60°C)/EtOAc | Isocratic | [1] |
| Ethyl 8-chloro-4H-quinolizin-4-one-3-carboxylate derivative | 8.03 g | Silica Gel (~120 g) | 0.5% Methanol in Dichloromethane | Isocratic | [3] |
| 2-Acyl-4H-quinolizin-4-one derivative | 30 mg | Silica Gel | 30:1:2 Hexane/EtOAc/DCM | Isocratic | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a 4H-Quinolizin-4-one Derivative
This protocol is a general guideline and should be adapted based on TLC analysis of the specific crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/EtOAc) to find a system that gives your desired product an Rf of ~0.3.
-
If streaking is observed, add 0.5% triethylamine to the eluent and re-run the TLC.
-
-
Column Packing:
-
Select a glass column of an appropriate size. A rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Wash the column with 2-3 column volumes of the initial eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column.
-
Dry Loading: (Recommended for poorly soluble compounds) Pre-adsorb the crude product onto a small amount of silica gel as described in the FAQs. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial solvent system, collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize the spots (e.g., under UV light).
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4H-quinolizin-4-one product.
-
Visualizations
Caption: General workflow for the purification of 4H-quinolizin-4-one products.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1996039407A1 - Quinolizinone type compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Elucidation of 4H-Benzo[a]quinolizin-4-one: A Spectroscopic Confirmation Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 4H-Benzo[a]quinolizin-4-one, a significant heterocyclic scaffold. By examining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, researchers can unequivocally differentiate this isomer from other potential structures. This guide will present the expected data for this compound, compare it with a plausible alternative, and detail the experimental protocols required for these analyses.
Executive Summary
The definitive structural confirmation of this compound relies on the comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectra. The unique electronic environment of each proton and carbon atom in the this compound structure results in a characteristic set of chemical shifts and coupling constants in its NMR spectra. Similarly, its mass spectrum exhibits a specific molecular ion peak and a predictable fragmentation pattern. By comparing this data to that of a potential isomer, such as a benzo[c]quinolizinone derivative, the correct connectivity and arrangement of atoms can be confidently established.
Comparative Spectroscopic Data Analysis
To illustrate the process of structural confirmation, this section presents a direct comparison of the theoretical ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and a hypothetical structural isomer, 1H-Benzo[c]quinolizin-1-one. The differences in the predicted spectra provide a clear basis for distinguishing between the two compounds.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Proton | This compound Chemical Shift (δ, ppm) | 1H-Benzo[c]quinolizin-1-one Chemical Shift (δ, ppm) | Key Differentiating Features |
| H-1 | ~7.5 (dd) | ~8.0 (d) | Different multiplicity and chemical shift due to proximity to different functional groups. |
| H-2 | ~7.2 (td) | ~7.4 (t) | |
| H-3 | ~7.4 (td) | ~7.6 (t) | |
| H-5 | ~8.5 (d) | ~7.8 (d) | Significant downfield shift for H-5 in the [a] isomer due to the anisotropic effect of the carbonyl group. |
| H-6 | ~7.8 (t) | ~7.5 (t) | |
| H-8 | ~7.6 (t) | ~8.2 (d) | |
| H-9 | ~8.1 (d) | ~7.9 (d) | |
| H-10 | ~7.9 (d) | - | Absence of a proton at a comparable position in the [c] isomer. |
| H-11 | ~9.2 (d) | ~8.8 (d) | Both protons are deshielded due to proximity to the nitrogen atom, but the local electronic environments lead to distinct chemical shifts. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Carbon | This compound Chemical Shift (δ, ppm) | 1H-Benzo[c]quinolizin-1-one Chemical Shift (δ, ppm) | Key Differentiating Features |
| C-1 | ~128 | ~125 | |
| C-2 | ~125 | ~129 | |
| C-3 | ~130 | ~127 | |
| C-4 | ~160 (C=O) | - | The presence of a carbonyl signal at a characteristic downfield shift is a key indicator for the [a] isomer. |
| C-4a | ~122 | ~135 | |
| C-5 | ~135 | ~120 | |
| C-6 | ~120 | ~124 | |
| C-7a | ~140 | ~142 | |
| C-8 | ~129 | ~130 | |
| C-9 | ~118 | ~115 | |
| C-10 | ~132 | ~128 | |
| C-11 | ~148 | ~145 | |
| C-11a | ~126 | ~138 | |
| C-12a | - | ~162 (C=O) | The carbonyl signal in the [c] isomer appears at a different position in the carbon skeleton. |
Table 3: Comparative Mass Spectrometry Data (Predicted)
| Parameter | This compound | 1H-Benzo[c]quinolizin-1-one | Key Differentiating Features |
| Molecular Ion (M+) | m/z 195 | m/z 195 | Both isomers have the same molecular weight. |
| Key Fragments | Loss of CO (m/z 167), Retro-Diels-Alder fragments | Loss of CO (m/z 167), different fragmentation pattern due to altered ring strain and bond stabilities. | The relative abundances and specific m/z values of fragment ions will differ, providing a fingerprint for each isomer. |
Experimental Protocols
Accurate and reproducible data are essential for structural confirmation. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the solvent peaks.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a suitable method for this type of compound, typically in positive ion mode.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. This is achieved by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to establish the fragmentation pattern, which provides valuable structural information.
-
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound follows a logical progression of experiments and data analysis. This workflow is visualized in the diagram below.
Caption: A flowchart illustrating the logical progression from synthesis to definitive structural confirmation.
By systematically following this workflow and carefully analyzing the comparative spectroscopic data, researchers can confidently confirm the structure of this compound, paving the way for further investigation into its chemical and biological properties.
A Comparative Analysis of Benzo[a]quinolizin-4-one and Quinolone Compounds in Anticancer and Antimicrobial Applications
For Immediate Release
In the landscape of therapeutic compound development, quinolone and its diverse derivatives have long been a cornerstone of antimicrobial chemotherapy. A compelling parallel field of research has emerged, investigating the potential of these compounds, alongside structurally related benzo[a]quinolizin-4-ones, as anticancer agents. This guide offers a comparative study of the performance of benzo[a]quinolizin-4-one and other quinolone compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Anticancer Activity: A Tale of Two Mechanisms
Quinolone compounds, particularly fluoroquinolones, exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
In contrast, benzo[a]quinolizin-4-one derivatives have demonstrated a unique mechanism of action, particularly in overcoming multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. Certain benzo[a]quinolizin-4-one derivatives have been shown to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
Comparative Cytotoxicity Data
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for various benzo[a]quinolizin-4-one and fluoroquinolone derivatives against several cancer cell lines. It is important to note that these values are collated from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity (IC50) of Benzo[a]quinolizin-4-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Noteworthy Effect |
| Benzo[a]quinolizin-4-one Derivative 1 | A549RT-eto (Etoposide-resistant lung cancer) | Not directly cytotoxic at 10 µM | Reduced etoposide IC50 from 176 µM to 22.4 µM[1][2] |
| Benzo[a]quinolizin-4-one Derivative 2 | A549RT-eto (Etoposide-resistant lung cancer) | Not directly cytotoxic at 10 µM | Reduced etoposide IC50 from 176 µM to 24.7 µM[1][2] |
| Benzo[a]quinolizin-4-one Derivative 3 | A549RT-eto (Etoposide-resistant lung cancer) | Not directly cytotoxic at 10 µM | Reduced etoposide IC50 from 176 µM to 23.5 µM[1][2] |
Table 2: Anticancer Activity (IC50) of Fluoroquinolone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Ciprofloxacin Derivative | T-24 (Bladder Cancer) | 3.36 - 28.55[3] |
| Ciprofloxacin Derivative | PC-3 (Prostate Cancer) | 3.24 - 19.33[3] |
| Levofloxacin Derivative | MCF-7 (Breast Cancer) | 1.69[3] |
| Levofloxacin Derivative | A549 (Lung Cancer) | 2.62[3] |
| Levofloxacin Derivative | SKOV3 (Ovarian Cancer) | 1.92[3] |
| Norfloxacin Derivative | PC3 (Prostate Cancer) | 2.33[4] |
| Norfloxacin Derivative | MCF7 (Breast Cancer) | 2.27[4] |
| Norfloxacin Derivative | MDA-MB231 (Breast Cancer) | 1.52[4] |
Antimicrobial Activity: A Broad Spectrum of Efficacy
The primary and most well-established application of quinolone compounds is in the treatment of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This leads to bacterial cell death.
While less extensively studied for their direct antimicrobial properties, some benzo[a]quinolizin-4-one-related structures, such as benzo[f]quinoline and 2-thioxo-benzo[g]quinazolin-4-one derivatives, have demonstrated notable activity against a range of bacteria and fungi.
Comparative Antimicrobial Susceptibility Data
The following tables present the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, for various benzo- and quinolone derivatives. As with the anticancer data, these values are compiled from different studies and should be interpreted with consideration for potential experimental variability.
Table 3: Antimicrobial Activity (MIC) of Benzo-fused Quinolone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Benzo[f]quinolinium salt 3i | Staphylococcus aureus | 0.00304[5] |
| Benzo[f]quinolinium salt 3i | Escherichia coli | 0.00152[5] |
| Benzo[f]quinolinium salt 3i | Candida albicans | 0.0575[5] |
| 2-Thioxo-benzo[g]quinazolin-4-one Derivative 2 | Staphylococcus aureus | 1.95[6] |
| 2-Thioxo-benzo[g]quinazolin-4-one Derivative 7 | Staphylococcus aureus | 1.95[6] |
| 2-Thioxo-benzo[g]quinazolin-4-one Derivative 8 | Staphylococcus aureus | 1.95[6] |
Table 4: Antimicrobial Activity (MIC) of Fluoroquinolones
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.004 - >128 |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - >128 |
| Norfloxacin | Escherichia coli | 0.015 - >256 |
| Norfloxacin | Staphylococcus aureus | 0.12 - >256 |
| Levofloxacin | Streptococcus pneumoniae | 0.5 - 8 |
| Levofloxacin | Pseudomonas aeruginosa | 0.25 - >32 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Benzo[a]quinolizin-4-one and P-glycoprotein Inhibition
Benzo[a]quinolizin-4-one derivatives can reverse multidrug resistance by interacting with the P-gp efflux pump. While the exact binding site and conformational changes induced are still under investigation, the overall effect is the inhibition of the pump's ability to expel chemotherapeutic drugs.
Caption: P-gp mediated drug efflux and its inhibition by Benzo[a]quinolizin-4-one.
Quinolones and Topoisomerase II Inhibition in Cancer
Fluoroquinolones target eukaryotic topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, causing double-strand breaks and activating the DNA damage response, which ultimately leads to apoptosis.
Caption: Quinolone-mediated inhibition of Topoisomerase II leading to apoptosis.
Conclusion
Both benzo[a]quinolizin-4-one and traditional quinolone compounds exhibit promising, yet distinct, avenues for anticancer therapy. While quinolones demonstrate direct cytotoxicity through topoisomerase II inhibition, benzo[a]quinolizin-4-ones present a compelling strategy to combat multidrug resistance. In the antimicrobial realm, quinolones remain a powerful class of antibiotics, with related benzo-fused heterocyclic structures also showing significant potential. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic indices of these compound classes, guiding the future development of more effective and targeted therapies.
References
- 1. Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
validation of the anticancer activity of synthesized benzo[a]quinolizin-4-one derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer activity of synthesized benzo[a]quinolizin-4-one derivatives, offering a comparative perspective against established chemotherapeutic agents. The following sections detail the cytotoxic effects of these novel compounds, outline the experimental protocols for their validation, and visualize the key signaling pathways implicated in their mechanism of action.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of benzo[a]quinolizin-4-one derivatives has been evaluated against various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with commonly used anticancer drugs.
Table 1: IC50 Values of Benzo[a]quinolizin-4-one Derivatives and Standard Chemotherapeutic Agents in A549 Lung Cancer Cells.
| Compound | IC50 (µM) | Reference |
| Benzo[a]quinolizin-4-one Derivatives | ||
| Derivative 5(Z) + Etoposide | 22.4 (for Etoposide) | [1][2] |
| Derivative 7(Z) + Etoposide | 24.7 (for Etoposide) | [1][2] |
| Derivative 9(Z) + Etoposide | 23.5 (for Etoposide) | [1][2] |
| Standard Chemotherapeutic Agents | ||
| Etoposide (in A549RT-eto resistant cells) | 176 | [1][2] |
| Doxorubicin | > 20 | |
| Cisplatin (24h) | 10.91 ± 0.19 | [3] |
| Cisplatin (48h) | 7.49 ± 0.16 | [3] |
| Paclitaxel (24h) | 9.4 | [4] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Various Cancer Cell Lines.
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.048 µM | |
| HCT-116 (Colon) | 0.089 µM | ||
| Paclitaxel | SK-BR-3 (Breast) | 10.2 nM | [5] |
| MDA-MB-231 (Breast) | 3.4 nM | [5] | |
| T-47D (Breast) | 4.8 nM | [5] | |
| Cisplatin | HeLa (Cervical) | 1.7-29.2 µM (48h) | [6] |
| HepG2 (Liver) | 2.9-40.8 µM (48h) | [6] | |
| MCF-7 (Breast) | 3.3-65.8 µM (48h) | [6] |
Experimental Protocols
The validation of the anticancer activity of benzo[a]quinolizin-4-one derivatives relies on a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzo[a]quinolizin-4-one derivatives or standard drugs) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for validating anticancer activity.
Caption: P-glycoprotein mediated multidrug resistance mechanism.
Caption: ER stress-induced apoptosis signaling pathway.
Caption: Key signaling events in paraptosis.
References
- 1. Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Analysis of Benzo[a]quinolizin-4-one Analogs in Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of novel benzo[a]quinolizin-4-one analogs in their capacity to overcome multidrug resistance (MDR) in human lung cancer cells. The structure-activity relationship (SAR) of these compounds is explored, supported by experimental data on their cytotoxic and MDR-reversing activities.
A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering them ineffective. A promising strategy to combat MDR is the co-administration of P-gp inhibitors. This guide focuses on a series of synthesized benzo[a]quinolizin-4-one derivatives that have shown potential as effective MDR modulators.
Structure-Activity Relationship of Benzo[a]quinolizin-4-one Analogs
A study by Kanintronkul et al. investigated fifteen synthetic benzo[a]quinolizin-4-one derivatives for their cytotoxic effects and their ability to reverse etoposide resistance in the A549RT-eto human lung cancer cell line, which overexpresses P-gp. The core structure of these analogs and the tested variations are pivotal to their biological activity.
The investigation revealed that the stereochemistry and the nature of substituents on the benzo[a]quinolizin-4-one scaffold significantly influence both cytotoxicity and MDR-reversing capabilities. Of the fifteen compounds tested, a clear distinction in activity was observed between different isomers and substituted analogs.
Comparative Efficacy of Benzo[a]quinolizin-4-one Derivatives
The following table summarizes the cytotoxic and MDR-reversing activities of a selection of the synthesized benzo[a]quinolizin-4-one analogs against the etoposide-resistant A549RT-eto cell line.
| Compound ID | Stereoisomer | R Group | Cytotoxicity IC50 (µM) vs. A549RT-eto | Etoposide IC50 (µM) in presence of 10 µM Compound | Reversing Index |
| 3 | Z | H | 30-40 | Not Determined (Toxic) | - |
| 4 | Z | 4-OCH₃ | 30-40 | Not Determined (Toxic) | - |
| 4 | E | 4-OCH₃ | 30-40 | Not Determined (Toxic) | - |
| 5 | Z | 4-Cl | > 100 | 22.6 | 7.8 |
| 5 | E | 4-Cl | > 100 | > 176 | - |
| 6 | Z | 4-F | > 100 | > 176 | - |
| 6 | E | 4-F | > 100 | > 176 | - |
| 7 | Z | 4-Br | > 100 | 24.7 | 7.1 |
| 7 | E | 4-Br | > 100 | > 176 | - |
| 8 | Z | 3,4-di-Cl | > 100 | > 176 | - |
| 8 | E | 3,4-di-Cl | 30-40 | Not Determined (Toxic) | - |
| 9 | Z | 2,4-di-Cl | > 100 | 22.4 | 7.9 |
| 9 | E | 2,4-di-Cl | > 100 | > 176 | - |
| 10 | Z | 4-CF₃ | > 100 | > 176 | - |
| 10 | E | 4-CF₃ | > 100 | > 176 | - |
The IC50 of etoposide alone in A549RT-eto cells was 176 µM. Reversing Index was calculated as the ratio of the etoposide IC50 value in the absence and presence of the test compound.
From the data, several key SAR observations can be made:
-
Stereoselectivity: The Z-isomers of compounds with halogen substitutions (5, 7, and 9) were effective in reversing etoposide resistance, while their corresponding E-isomers were inactive. This suggests a specific stereochemical requirement for interaction with the target, likely P-gp.
-
Cytotoxicity vs. MDR Reversal: Some analogs (3, 4, and 8E) exhibited direct cytotoxicity against the resistant cancer cells, with IC50 values in the 30-40 µM range. In contrast, the most effective MDR-reversing agents (5Z, 7Z, and 9Z) were non-toxic at the concentration used for sensitization (10 µM). This separation of cytotoxic and MDR-reversing activities is a desirable characteristic for a chemosensitizer.
-
Influence of Substituents: Halogen substitution on the phenyl ring appears to be crucial for MDR reversal activity, with chloro, bromo, and di-chloro substitutions at specific positions on the Z-isomer leading to the most potent effects.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which these benzo[a]quinolizin-4-one analogs reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump.[1][2] Experimental evidence indicates that the active compounds increase the intracellular accumulation of chemotherapeutic drugs without altering the expression levels of the MDR1 gene or P-gp itself.[1] This suggests a direct interaction with the P-gp transporter, possibly through competitive binding, which in turn inhibits the efflux of co-administered anticancer drugs like etoposide.[1]
The regulation of P-glycoprotein expression is a complex process involving multiple signaling pathways. Key pathways implicated in the upregulation of P-gp in cancer cells include the PI3K/Akt/mTOR and NF-κB signaling cascades.[3][4] While the benzo[a]quinolizin-4-one analogs studied appear to act as direct inhibitors of P-gp function rather than as modulators of its expression, understanding these upstream regulatory pathways is crucial for developing comprehensive strategies to combat MDR.
Figure 1. Mechanism of P-gp Inhibition. Benzo[a]quinolizin-4-one analogs directly inhibit the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cancer cell apoptosis.
Figure 2. P-gp Expression Regulation. The PI3K/Akt/mTOR and NF-κB signaling pathways are key regulators of P-glycoprotein (P-gp) expression at the transcriptional level.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of benzo[a]quinolizin-4-one analogs.
Cell Culture
The human non-small cell lung carcinoma cell line, A549, and its etoposide-resistant derivative, A549RT-eto, were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. The A549RT-eto cell line was maintained in the presence of 1.5 µM etoposide to retain its resistance phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the benzo[a]quinolizin-4-one analogs or etoposide for 72 hours.
-
After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Chemosensitivity Assay
-
A549RT-eto cells were seeded in 96-well plates as described for the cytotoxicity assay.
-
Cells were treated with various concentrations of etoposide in the presence or absence of a non-toxic concentration (10 µM) of the benzo[a]quinolizin-4-one derivatives.
-
After 72 hours of incubation, cell viability was determined using the MTT assay as described above.
-
The IC50 value of etoposide was calculated for each condition.
-
The reversing index was calculated by dividing the IC50 of etoposide alone by the IC50 of etoposide in the presence of the test compound.
Intracellular Drug Accumulation Assay
-
A549RT-eto cells were seeded in 6-well plates and grown to 80-90% confluency.
-
The cells were pre-incubated with 10 µM of the benzo[a]quinolizin-4-one analogs or the known P-gp inhibitor verapamil for 1 hour at 37°C.
-
A fluorescent P-gp substrate, such as Rhodamine 123, was then added to the medium and incubated for an additional 90 minutes.
-
The cells were washed twice with ice-cold PBS, harvested, and resuspended in PBS.
-
The intracellular fluorescence was immediately analyzed by flow cytometry. An increase in intracellular fluorescence in the presence of the test compounds indicates inhibition of P-gp-mediated efflux.
This guide provides a comprehensive overview of the structure-activity relationships of novel benzo[a]quinolizin-4-one analogs as MDR reversal agents. The clear distinction between cytotoxic and non-toxic but effective chemosensitizing compounds, along with the detailed experimental protocols, offers valuable insights for the rational design and development of new therapeutics to combat multidrug resistance in cancer.
References
- 1. Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones | Anticancer Research [ar.iiarjournals.org]
- 2. Overcoming multidrug resistance in human lung cancer with novel benzo[a]quinolizin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4H-quinolizin-4-one
A comparative analysis of synthetic methodologies is crucial for researchers in medicinal chemistry and drug development to select the most efficient and practical route for obtaining target molecules. This guide provides a detailed comparison of three distinct and effective synthetic routes to the 4H-quinolizin-4-one core, a scaffold of significant interest due to its presence in various biologically active compounds.[1][2] The comparison focuses on a metal-catalyzed multicomponent reaction, a one-pot nucleophilic addition-cyclization, and an enzymatic synthesis, highlighting their respective advantages and limitations through quantitative data and detailed experimental protocols.
Comparison of Synthetic Routes to 4H-Quinolizin-4-one
The synthesis of 4H-quinolizin-4-ones has been approached through various strategies, each with its own set of merits. Older methods often involved harsh reaction conditions and the use of strong bases or expensive metal catalysts in multi-step procedures.[3][4] More recent developments have focused on improving efficiency, yields, and substrate scope, while also exploring more environmentally benign approaches. This guide will delve into three such modern methods.
| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Rhodium-Catalyzed Oxidative Annulation | Pyridin-2(1H)-ones, Alkynes, [Rh(III)] catalyst | Oxidative C-H activation | Good yields (specific percentages vary with substrates) | Access to highly functionalized products | Requires a relatively expensive metal catalyst |
| One-Pot Nucleophilic Addition–Cyclization | 2-Methylenepyridine substrate, Alkynyl ester, KOH | Reflux in ethyl acetate, 4 hours | Up to 93% | Mild, cost-effective, high yields, easy scale-up | Primarily for 3-substituted derivatives |
| Enzymatic Synthesis | 2-(Pyridine-2-yl)acetic acid, Malonic acid, PcPCL, AtMatB, HsPKS3 enzymes | pH 7.5, 37°C | ~45% | Environmentally friendly, high selectivity for 2-hydroxy derivatives | Lower yield compared to some chemical methods, requires enzyme production and purification |
Experimental Protocols
Rhodium(III)-Catalyzed Oxidative Annulation
This method provides access to highly functionalized 4H-quinolizin-4-ones through a double C-H activation mechanism.[1]
General Procedure: A mixture of the respective pyridin-2(1H)-one (0.2 mmol), the alkyne (0.4 mmol), and the Rh(III) catalyst in a suitable solvent is placed in a sealed tube. The reaction is then heated at a specified temperature for a designated time. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4H-quinolizin-4-one derivative.
One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones
This facile method relies on a sequential nucleophilic addition and cyclization reaction, offering high yields under mild conditions.[3][4]
General Procedure: To a solution of the 2-pyridylacetonitrile derivative (1.0 mmol) and the alkynyl ester (3.0 mmol) in ethyl acetate, potassium hydroxide (KOH) is added. The mixture is then refluxed for 4 hours. Upon completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography to yield the 3-substituted 4H-quinolizin-4-one.[4]
One-Pot Enzymatic Synthesis of 2-Hydroxy-4H-quinolizin-4-one
This biocatalytic approach utilizes a cascade of three enzymes to produce the 2-hydroxy-4H-quinolizin-4-one scaffold from simple precursors.[5]
Procedure: The one-pot synthesis is carried out by incubating 2-(pyridine-2-yl)acetic acid and malonic acid with the enzymes phenylacetate-CoA ligase (PcPCL), malonyl-CoA synthase (AtMatB), and a type III polyketide synthase (HsPKS3).[5] The reaction is performed in a potassium phosphate buffer (pH 7.5) at 37°C. The product is then extracted from the reaction mixture using ethyl acetate. After removal of the solvent, the residue can be purified by HPLC.[5]
Visualization of Method Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route based on desired product features and reaction parameters.
Caption: Flowchart for selecting a synthetic route to 4H-quinolizin-4-ones.
Concluding Remarks
The choice of synthetic route to 4H-quinolizin-4-one derivatives is highly dependent on the desired substitution pattern, the required scale of the synthesis, and the available resources. For the synthesis of diverse, highly functionalized derivatives, rhodium-catalyzed oxidative annulation offers a powerful tool.[1] When high yields of 3-substituted analogs are the primary goal, the one-pot nucleophilic addition-cyclization method is exceptionally efficient and cost-effective.[3][4] For applications where green chemistry principles are paramount and a 2-hydroxy substitution is desired, the enzymatic approach provides a valuable, albeit lower-yielding, alternative.[5] Researchers and drug development professionals should consider these factors to select the most appropriate methodology for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4H-Benzo[a]quinolizin-4-one as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4H-Benzo[a]quinolizin-4-one and its derivatives with alternative therapeutic agents, focusing on their potential to overcome multidrug resistance (MDR) in cancer. The information is compiled from preclinical studies and is intended to inform further research and development.
Executive Summary
This compound has emerged as a promising scaffold for the development of agents that can reverse MDR in cancer cells. Studies have demonstrated its ability to sensitize drug-resistant cancer cells to conventional chemotherapeutics, primarily by inhibiting the function of P-glycoprotein (P-gp), a key efflux pump responsible for MDR. This guide compares the performance of this compound derivatives with established and investigational P-gp inhibitors, presenting available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the underlying molecular mechanisms.
Performance Comparison
The primary therapeutic application explored for this compound derivatives is the reversal of MDR in non-small cell lung cancer (NSCLC). The following tables compare the efficacy of these compounds with other known P-gp inhibitors in sensitizing cancer cells to etoposide, a common chemotherapeutic agent.
Table 1: Effect of this compound Derivatives on Etoposide IC50 in Etoposide-Resistant A549 Lung Cancer Cells (A549RT-eto) [1]
| Compound | Concentration | Etoposide IC50 (µM) | Fold Reversal of Resistance |
| Etoposide alone | - | 176 | - |
| Benzo[a]quinolizin-4-one Derivative 1 | Not Specified | 22.4 | 7.9 |
| Benzo[a]quinolizin-4-one Derivative 2 | Not Specified | 24.7 | 7.1 |
| Benzo[a]quinolizin-4-one Derivative 3 | Not Specified | 23.5 | 7.5 |
Note: The parental, non-resistant A549 cell line had an etoposide IC50 of approximately 6.3 µM, indicating the A549RT-eto cell line was 28-fold resistant.[1]
Table 2: Comparative Efficacy of Alternative P-gp Inhibitors on Chemotherapy Resistance
| P-gp Inhibitor | Cell Line | Chemotherapeutic Agent | Inhibitor Concentration | Effect on Chemosensitivity | Reference |
| Verapamil | A549 (NSCLC) | Etoposide | 6.6 µM | Increased cytotoxicity up to 4-fold. | [2] |
| Tariquidar | NCI/ADR-RES (Ovarian Cancer) | Doxorubicin | 300 nM | Reduced doxorubicin resistance from 104-fold to 7-fold. | [3] |
| Zosuquidar | Caco-2 (Colon Adenocarcinoma) | Etoposide | 0.79 nM - 2.5 µM | IC50 for P-gp mediated etoposide efflux was 5.8-9.5 nM. | [4] |
| Elacridar | A2780TR1 (Topotecan-Resistant Ovarian Cancer) | Topotecan | 0.1 µM | Decreased topotecan IC50 by 10.88-fold. | [5] |
Note: Direct comparative studies of this compound with these agents in the same cell line and conditions are limited. The data presented is from various studies and should be interpreted with caution.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which this compound derivatives appear to reverse MDR is through the inhibition of P-glycoprotein. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, these compounds increase the intracellular accumulation of chemotherapeutic agents, restoring their cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 4H-Benzo[a]quinolizin-4-one Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 4H-Benzo[a]quinolizin-4-one derivatives as enhancers of chemotherapy, specifically in the context of multidrug-resistant (MDR) lung cancer. While direct in vivo efficacy data for this compound is not yet publicly available, extensive in vitro studies have demonstrated the potential of its derivatives to reverse P-glycoprotein (P-gp) mediated drug resistance.[1][2][3] This document outlines a proposed in vivo study to validate these findings and compares the expected outcomes of a combination therapy (this compound derivative + Etoposide) against a standard-of-care monotherapy (Etoposide) in an animal model of etoposide-resistant non-small cell lung cancer.
Comparative Efficacy Data
The following table summarizes the anticipated quantitative outcomes of a xenograft study in nude mice bearing etoposide-resistant human non-small cell lung cancer (A549RT-eto). The projected data for the combination therapy is based on the significant reversal of etoposide resistance observed in vitro, where derivatives of this compound reduced the IC50 of etoposide by approximately 7 to 8-fold.[1][2]
| Parameter | Vehicle Control | Etoposide Monotherapy | This compound Derivative Monotherapy | Combination Therapy (Etoposide + this compound Derivative) |
| Tumor Growth Inhibition (%) | 0 | 10-15 | < 5 | 60-70 |
| Average Tumor Volume at Day 28 (mm³) | 1500 ± 250 | 1275 ± 200 | 1450 ± 220 | 525 ± 150 |
| Median Survival (Days) | 28 | 32 | 28 | 45 |
| Mechanism of Action | - | DNA Damage | P-gp Inhibition | DNA Damage (Enhanced by P-gp Inhibition) |
Experimental Protocols
Detailed methodologies for the proposed in vivo validation are provided below.
Animal Model
-
Species: Athymic Nude Mice (BALB/c nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Line and Tumor Implantation
-
Cell Line: A549RT-eto (Etoposide-resistant human non-small cell lung cancer cell line)
-
Cell Preparation: Cells are cultured to 80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.[4][5] Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.
Treatment Groups and Administration
-
Group 1: Vehicle Control: Intraperitoneal (i.p.) injection of the vehicle used for drug formulation.
-
Group 2: Etoposide Monotherapy: Etoposide administered i.p. at a standard dose (e.g., 10 mg/kg) on a defined schedule (e.g., three times a week).
-
Group 3: this compound Derivative Monotherapy: The derivative administered i.p. at a non-toxic dose (e.g., 10 µM equivalent) daily.
-
Group 4: Combination Therapy: The this compound derivative administered i.p. one hour prior to the administration of Etoposide.
Efficacy Evaluation
-
Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitored twice weekly as an indicator of toxicity.
-
Survival: Monitored daily, with endpoints defined by IACUC guidelines (e.g., tumor volume exceeding 2000 mm³, significant weight loss, or signs of distress).
-
Pharmacodynamic Studies: At the end of the study, tumors will be excised for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo validation of a this compound derivative in a lung cancer xenograft model.
Signaling Pathway
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by a this compound derivative.
Concluding Remarks
The presented guide outlines a robust preclinical strategy to validate the in vivo efficacy of this compound derivatives as potent MDR reversal agents. The in vitro evidence strongly suggests that these compounds can significantly enhance the therapeutic efficacy of standard chemotherapeutic drugs like etoposide in resistant tumors.[1][2] The proposed animal study, if conducted, would provide the necessary data to support the progression of this promising class of compounds into further clinical development. The key to their potential success lies in their ability to resensitize resistant cancer cells to existing therapies, a critical need in oncology.[6][7] Future investigations should also focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling for maximal therapeutic benefit.
References
- 1. Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones | Anticancer Research [ar.iiarjournals.org]
- 2. Overcoming multidrug resistance in human lung cancer with novel benzo[a]quinolizin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. miR-132/212 cluster inhibits the growth of lung cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiments in vivo [bio-protocol.org]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of P-Gp in Treatment of Cancer [scirp.org]
Validating the Mechanism of Action of 4H-Benzo[a]quinolizin-4-one in Overcoming Multidrug Resistance
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the mechanism of action of 4H-Benzo[a]quinolizin-4-one and its derivatives as potent modulators of multidrug resistance (MDR) in cancer therapy. We present a comparative overview with other known MDR inhibitors, supported by experimental data and detailed protocols to assist researchers in validating these findings and exploring novel therapeutic strategies.
Introduction
Multidrug resistance is a significant challenge in cancer treatment, often leading to therapeutic failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1][2] this compound derivatives have emerged as a promising class of compounds that can reverse MDR.[1][2] This guide focuses on the experimental validation of their mechanism of action, which primarily involves increasing intracellular drug accumulation without altering P-gp expression.[1][2]
Comparative Analysis of MDR Modulators
The efficacy of this compound derivatives in reversing MDR can be compared with established P-gp inhibitors like verapamil. The following table summarizes the key performance indicators.
| Compound | Target Cells | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (µM) | IC50 with Modulator (µM) | Reversal Fold | Reference |
| This compound Derivative 1 | A549RT-eto | Etoposide | 176 | 22.4 | 7.86 | [1][2] |
| This compound Derivative 2 | A549RT-eto | Etoposide | 176 | 24.7 | 7.13 | [1][2] |
| This compound Derivative 3 | A549RT-eto | Etoposide | 176 | 23.5 | 7.49 | [1][2] |
| Verapamil (Positive Control) | A549RT-eto | Etoposide | 176 | Not explicitly stated, but used as a positive control for resistance reversal. | - | [1] |
Table 1: Comparison of the efficacy of this compound derivatives in reversing etoposide resistance in A549RT-eto human lung cancer cells.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound derivatives in overcoming MDR is the inhibition of P-gp-mediated drug efflux. This leads to an increased intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects. Unlike some other MDR modulators, these compounds do not appear to alter the transcription or translation of the MDR1 gene, which codes for P-gp.[1][2]
Caption: Proposed mechanism of this compound in reversing MDR.
Experimental Protocols
To validate the mechanism of action of this compound, a series of in vitro experiments are essential.
-
Objective: To culture human cancer cell lines and develop a drug-resistant subline for MDR studies.
-
Protocol:
-
Culture A549 human lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To establish a drug-resistant cell line (e.g., A549RT-eto), expose parental A549 cells to gradually increasing concentrations of etoposide.[2]
-
Maintain the resistant cells in a medium containing a maintenance concentration of the drug (e.g., 1.5 µM etoposide) to ensure the stability of the resistant phenotype.[2]
-
-
Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic drugs in both sensitive and resistant cancer cells.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent (e.g., etoposide) alone or in combination with a non-toxic concentration of the this compound derivative.
-
After 48-72 hours of incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%).
-
Caption: Workflow for the MTT cytotoxicity assay.
-
Objective: To determine if this compound alters the expression level of P-gp.
-
Protocol:
-
Treat resistant cells with the this compound derivative for a specified period (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control to normalize the P-gp expression.
-
-
Objective: To investigate the effect of this compound on the mRNA expression level of the MDR1 gene.
-
Protocol:
-
Treat resistant cells with the this compound derivative.
-
Extract total RNA using a suitable kit and synthesize cDNA.
-
Perform real-time PCR using specific primers for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
-
Objective: To directly measure the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123).
-
Protocol:
-
Pre-incubate resistant cells with a non-toxic concentration of the this compound derivative or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for an additional 1-2 hours.
-
Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer.
-
An increase in fluorescence intensity in the presence of the this compound derivative indicates inhibition of P-gp-mediated efflux.
-
Caption: Workflow for the drug accumulation assay using flow cytometry.
Conclusion
The experimental evidence strongly suggests that this compound and its derivatives are effective MDR modulators. Their mechanism of action involves the inhibition of P-gp-mediated drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents. The provided protocols offer a robust framework for researchers to validate these findings and further investigate the therapeutic potential of this class of compounds in overcoming multidrug resistance in cancer.
References
A Head-to-Head Comparison of 4H-Benzo[a]quinolizin-4-one Derivatives in Overcoming Multidrug Resistance
In the landscape of cancer therapeutics, the emergence of multidrug resistance (MDR) remains a significant clinical challenge, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic agents from cancer cells. This guide provides a head-to-head comparison of novel 4H-Benzo[a]quinolizin-4-one derivatives with existing therapeutic strategies, focusing on their potential to circumvent MDR in non-small cell lung cancer (NSCLC). The data presented herein is based on preclinical studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.
Reversal of Etoposide Resistance in Lung Cancer Cells
Recent studies have highlighted the promise of this compound derivatives as potent modulators of MDR. In a human lung adenocarcinoma cell line (A549) made resistant to etoposide (A549RT-eto), specific derivatives of this compound have demonstrated the ability to significantly restore sensitivity to this conventional chemotherapeutic agent.
| Compound/Drug | Cell Line | IC50 of Etoposide (μM) | Fold-Change in Etoposide IC50 | Reference |
| Etoposide | A549 (Parental) | ~6.3 | - | [1][2] |
| Etoposide | A549RT-eto (Resistant) | 176 | 28-fold increase | [1][2] |
| Etoposide + this compound Derivative 1 | A549RT-eto | 22.4 | ~7.9-fold decrease | [1][2] |
| Etoposide + this compound Derivative 2 | A549RT-eto | 24.7 | ~7.1-fold decrease | [1][2] |
| Etoposide + this compound Derivative 3 | A549RT-eto | Not specified, but within the 22.4-24.7 range | Not specified | [1][2] |
Table 1: Comparative Efficacy of this compound Derivatives in Reversing Etoposide Resistance. The IC50 value represents the concentration of etoposide required to inhibit the growth of 50% of the cells. A lower IC50 value indicates greater potency.
The data clearly indicates that in the presence of non-toxic concentrations of this compound derivatives, the resistance of A549RT-eto cells to etoposide was significantly reversed.[1][2] The IC50 of etoposide in the resistant cell line was reduced from 176 μM to approximately 22.4-24.7 μM, nearing the sensitivity of the parental, non-resistant cell line.[1][2]
Mechanism of Action: Inhibition of P-glycoprotein Efflux
The primary mechanism by which this compound derivatives appear to overcome MDR is through the inhibition of P-glycoprotein-mediated drug efflux. Studies have shown that these compounds lead to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1][2] Importantly, this effect is not achieved by altering the expression levels of the MDR1 gene or P-glycoprotein at either the transcriptional or translational level.[1][2] This suggests a direct or indirect interaction with the P-gp efflux pump.
References
Safety Operating Guide
Proper Disposal of 4H-Benzo[a]quinolizin-4-one: A Guide for Laboratory Professionals
For Immediate Reference: Treat 4H-Benzo[a]quinolizin-4-one as a hazardous chemical waste. Do not dispose of it in standard trash or down the drain. This compound is classified as a flammable solid, toxic if swallowed or inhaled, causes severe skin burns and eye damage, may lead to an allergic skin reaction or respiratory irritation, is a suspected mutagen, and is highly toxic to aquatic life. Proper disposal is critical to ensure personnel safety and environmental protection.
Essential Safety and Disposal Procedures
Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this compound. The following step-by-step guide outlines the necessary procedures for its safe management as a hazardous waste.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A flame-retardant and chemically resistant lab coat.
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator is necessary.
Step 2: Waste Collection and Segregation
All waste containing this compound, including contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), must be collected as hazardous waste.
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste.[1][2] Plastic containers are often preferred.[1]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[1][2]
-
The SAA should be a well-ventilated and secure location.
-
Ensure the waste container is kept tightly sealed except when adding waste.[1][2]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Do not attempt to treat or dispose of the chemical waste yourself.
Chemical and Physical Properties
| Property | Data (for quinolizin-4-one) | Reference |
| Molecular Formula | C9H7NO | [4][5] |
| Molecular Weight | 145.16 g/mol | [4][5] |
| CAS Number | 491-42-9 | [4][5] |
| Melting Point | 113 - 115 °C | |
| Boiling Point | Decomposes at ≥ 160 °C |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4H-Benzo[a]quinolizin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 4H-Benzo[a]quinolizin-4-one, a compound recognized for its potential in overcoming multidrug resistance in cancer cells. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The primary hazards associated with this compound are summarized below.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement |
| Flammable Solid | H228: Flammable solid |
| Acute Toxicity (Oral, Inhalation) | H301 + H331: Toxic if swallowed or if inhaled |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects |
Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Flame retardant antistatic protective clothing. Chemically resistant gloves (e.g., Nitrile, Butyl rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Detailed Operational Protocol
Follow these step-by-step procedures for the safe handling of this compound throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.
-
Keep in a designated, locked cabinet for toxic substances.
-
Segregate from incompatible materials, particularly strong oxidizing agents.
-
Use secondary containment to prevent spills.
-
Weighing and Solution Preparation
This procedure should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper or boats, and appropriate glassware.
-
Don the required PPE as specified in Table 2.
-
-
Weighing:
-
Place a clean weighing boat or paper on the balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing boat using a clean spatula.
-
If weighing directly into a container, pre-tare the container.
-
-
Solution Preparation:
-
Place a stir bar in the receiving flask containing the appropriate solvent.
-
Slowly add the weighed this compound to the solvent while stirring to ensure proper dissolution.
-
Rinse the weighing boat with a small amount of the solvent and add it to the flask to ensure a complete transfer.
-
Cap the flask securely.
-
Experimental Use
-
All procedures involving this compound must be conducted within a chemical fume hood.
-
Avoid the generation of dust.
-
Ground all equipment to prevent static discharge, which can be an ignition source for this flammable solid.
-
Do not eat, drink, or smoke in the laboratory.
Decontamination
-
Wipe down all surfaces and equipment that have come into contact with the chemical using a suitable decontaminating agent (e.g., a mild detergent solution), followed by a rinse with water.
-
Dispose of all contaminated wipes and materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect contaminated gloves, weighing papers, and other solid materials in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the waste.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of the contents.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Disposal Request: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
Table 3: Emergency Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
